Tiopronin 13C D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-HZPPXAECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)N[13CH2]C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gold Standard in Bioanalysis: A Technical Guide to Tiopronin-13C, D3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Tiopronin-13C, D3 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Tiopronin in biological matrices by mass spectrometry. Tiopronin, a thiol-containing drug, is primarily used in the treatment of cystinuria, a genetic disorder that leads to the formation of cystine kidney stones.[1] Accurate quantification of Tiopronin is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a SIL-IS like Tiopronin-13C, D3 is considered the "gold standard" in bioanalysis, offering unparalleled accuracy and precision.[2]
The Principle of Stable Isotope Dilution and the Superiority of Tiopronin-13C, D3
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample at the beginning of the analytical process.[3] This internal standard, ideally a stable isotope-labeled version of the analyte, experiences the same sample preparation losses, matrix effects, and instrument variability as the endogenous analyte.[2] By measuring the ratio of the signal from the analyte to the signal from the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.
Tiopronin-13C, D3 is an ideal internal standard for Tiopronin analysis due to its key characteristics:
-
Chemical Identity: It is chemically identical to Tiopronin, ensuring that it behaves in the same manner during extraction, chromatography, and ionization.[4]
-
Mass Difference: The incorporation of one Carbon-13 atom and three deuterium atoms results in a distinct mass difference, allowing it to be differentiated from the unlabeled Tiopronin by the mass spectrometer.
-
Co-elution: It co-elutes chromatographically with Tiopronin, meaning they experience the same matrix effects at the same point in time during analysis.[5]
-
High Stability: Carbon-13 labeling provides high chemical stability with no risk of isotopic exchange, which can sometimes be a concern with deuterium-only labeled standards.[6]
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like Tiopronin-13C, D3 generally results in superior analytical method performance compared to methods using structural analogs or no internal standard. While specific validation data for Tiopronin-13C, D3 is not extensively published, the performance is expected to be comparable or superior to methods using Tiopronin-d3. Below is a comparative summary of performance characteristics from various LC-MS/MS methods for Tiopronin quantification.
| Method Parameter | Method using Tiopronin-d3 IS | Method using Fudosteine IS | Method without Derivatization (IS not specified) | Method using Acetaminophen IS |
| Linearity Range | 50 - 5000 ng/mL | 78 - 10,000 ng/mL[7] | 40 - 5000 ng/mL[8] | 5 - 500 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 78 ng/mL[7] | 40 ng/mL[8] | 5 ng/mL[9] |
| Intra-day Precision (%CV) | ≤ 10.5 | ≤ 10.49[7] | < 12.9[8] | < 15[9] |
| Inter-day Precision (%CV) | ≤ 11.3 | ≤ 10.49[7] | < 12.9[8] | < 15[9] |
| Intra-day Accuracy (% Nominal) | 87.8 to 117 | Not Reported | Within 5.6% RE[8] | < 15[9] |
| Inter-day Accuracy (% Nominal) | 91 to 105 | Not Reported | Within 5.6% RE[8] | < 15[9] |
| Recovery (%) | 93.2 - 104 | > 85 | Not Reported | Not Reported |
RE: Relative Error. Data compiled from multiple sources.[5][7][8][9]
Experimental Protocols
The following is a representative protocol for the quantification of total Tiopronin in human plasma using Tiopronin-13C, D3 as an internal standard, based on established bioanalytical methods for Tiopronin and its deuterated analogs.[3][10][11]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Tiopronin and Tiopronin-13C, D3 in a suitable solvent such as methanol.
-
Working Solutions: Prepare serial dilutions of the Tiopronin stock solution to create working solutions for calibration standards and quality control (QC) samples. A working solution of the internal standard is also prepared at a concentration suitable for spiking into the plasma samples.[6]
Sample Preparation
Due to the reactive nature of Tiopronin's thiol group, which can form disulfides, a reduction step is often necessary to accurately measure the total drug concentration.[12]
-
To a 100 µL aliquot of human plasma, add 10 µL of the Tiopronin-13C, D3 internal standard working solution.
-
Add a reducing agent, such as a freshly prepared 100 mM Dithiothreitol (DTT) solution, and incubate to cleave any disulfide bonds.[12]
-
Perform protein precipitation by adding an organic solvent like acetonitrile or methanol (e.g., 400 µL), often containing 0.1% formic acid.[11]
-
Vortex the samples vigorously for approximately 1 minute to ensure complete protein precipitation.[3]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
The supernatant can either be injected directly or evaporated to dryness and reconstituted in the initial mobile phase.[11]
LC-MS/MS Conditions
The following are typical starting parameters for LC-MS/MS analysis and should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC System | HPLC or UHPLC system[11] |
| Column | Reversed-phase C18 or C8 column (e.g., Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm)[5][11] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile:methanol (e.g., 25:75 v/v)[5] |
| Flow Rate | 0.5 - 1.0 mL/min[11] |
| Elution | Isocratic or gradient elution[2] |
| Injection Volume | 5 - 10 µL[11] |
| Mass Spectrometer | Triple quadrupole mass spectrometer[11] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[12] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[13] |
MRM Transitions
The specific precursor and product ion masses (m/z) for Tiopronin and Tiopronin-13C, D3 need to be determined by direct infusion of the standard compounds into the mass spectrometer. The following are recommended starting points for negative ion mode:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tiopronin | 162.0 | 75.0 |
| Tiopronin-13C, D3 | 166.2 | ~78.0 (to be optimized) |
Note: The precursor ion for Tiopronin-13C, D3 will have a +4 Da shift compared to Tiopronin. The product ion will also be shifted and requires optimization.
Visualizations
Experimental Workflow
The general workflow for the quantification of Tiopronin using Tiopronin-13C, D3 as an internal standard is depicted below.
Caption: Bioanalytical workflow for Tiopronin quantification.
Mechanism of Action of Tiopronin
Tiopronin's therapeutic effect in cystinuria is not mediated through a complex signaling pathway but rather through a direct chemical reaction. It acts as a reducing agent, undergoing a thiol-disulfide exchange with the sparingly soluble cystine to form a more water-soluble mixed disulfide complex of Tiopronin and cysteine.[14] This reduces the concentration of free cystine in the urine, thereby preventing the formation of kidney stones.[1]
Caption: Tiopronin's thiol-disulfide exchange with cystine.
Conclusion
The use of Tiopronin-13C, D3 as an internal standard provides a robust, accurate, and precise method for the quantification of Tiopronin in biological samples via mass spectrometry. Its properties as a stable isotope-labeled analog that is chemically identical to the analyte make it the superior choice for correcting analytical variability. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement high-quality bioanalytical methods essential for the advancement of clinical and preclinical studies involving Tiopronin.
References
- 1. What is the mechanism of Tiopronin? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reference.medscape.com [reference.medscape.com]
Applications of Labeled Tiopronin in Pharmacokinetic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of isotopically labeled tiopronin in pharmacokinetic research. We delve into the methodologies for quantitative analysis, present key pharmacokinetic data, and explore the metabolic pathways and potential pharmacodynamic interactions of tiopronin. This document is intended to serve as a valuable resource for professionals involved in the development and study of thiol-based pharmaceuticals.
Introduction to Labeled Tiopronin in Pharmacokinetics
Isotopically labeled compounds are indispensable tools in modern drug development, offering unparalleled precision and accuracy in the study of a drug's absorption, distribution, metabolism, and excretion (ADME). In the context of tiopronin, a thiol-containing drug used in the management of cystinuria, labeled analogues play a crucial role in delineating its pharmacokinetic profile.
The most common applications involve stable-isotope labeled tiopronin, such as deuterium-labeled tiopronin (Tiopronin-d3), and radiolabeled versions, typically with Carbon-14 (¹⁴C). Stable-isotope labeled tiopronin is the gold standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision by correcting for variations during sample processing and analysis.[1][2] Radiolabeled tiopronin is essential for conducting mass balance, tissue distribution, and comprehensive metabolite profiling studies, allowing for a complete understanding of the drug's fate in the body.[3][4][5][6][7][8][9]
Quantitative Data on Tiopronin Pharmacokinetics
The use of labeled tiopronin as an internal standard has facilitated the accurate determination of its pharmacokinetic parameters in healthy human subjects. The following tables summarize key data from studies on orally administered tiopronin.
Table 1: Pharmacokinetic Parameters of Oral Tiopronin in Healthy Adults
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 3.27 - 3.54 mg/L | [10] |
| Tmax (Time to Peak Plasma Concentration) | 3 - 6 hours | [11][12] |
| AUC₀-₉₆ (Area Under the Curve) | 17.6 - 18.2 mg·h/L | [10] |
| Terminal Half-life (t½) | 53 hours (total tiopronin) | [11] |
| Apparent Volume of Distribution (Vd/F) | 455 L (total tiopronin) | [11] |
| Absolute Bioavailability (F) | 47 - 63% | [10][11] |
| Protein Binding | Extensive | [10][11] |
Table 2: Excretion Profile of Oral Tiopronin in Healthy Adults
| Route of Excretion | Percentage of Dose | Timeframe | Reference |
| Urinary Excretion (Unchanged drug & metabolites) | ~74% | within the first 6 hours | [10][11] |
| Urinary Excretion (Unchanged drug & metabolites) | ~98% | within 12 hours | [10][11] |
| Total Urinary Excretion | 100% | - | [1][3] |
Experimental Protocols
Quantification of Tiopronin in Human Plasma using LC-MS/MS with a Labeled Internal Standard
This protocol is a representative method for the accurate quantification of tiopronin in human plasma, utilizing deuterium-labeled tiopronin (Tiopronin-d3) as an internal standard.
3.1.1. Materials and Reagents
-
Human plasma (with anticoagulant)
-
Tiopronin analytical standard
-
Tiopronin-d3 (internal standard)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent[1][10]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
3.1.2. Sample Preparation
-
Reduction: To measure total tiopronin (free and disulfide-bound), a reduction step is necessary. To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of a 100 mM DTT solution.
-
Incubation: Vortex the mixture and incubate at 37°C for 30 minutes to reduce the disulfide bonds.[1]
-
Internal Standard Spiking: Add 50 µL of the Tiopronin-d3 working solution to each sample.
-
Protein Precipitation: Add 300 µL of acidified acetonitrile (0.1% formic acid) to precipitate plasma proteins. Vortex vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
3.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Employ a C18 reverse-phase HPLC column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both tiopronin and Tiopronin-d3.
-
Quantification: Determine the concentration of tiopronin in the samples by comparing the peak area ratio of tiopronin to Tiopronin-d3 against a calibration curve prepared in the same biological matrix.
Protocol for a ¹⁴C-Tiopronin ADME Study in Rats
This section outlines a general protocol for a comprehensive in vivo ADME study using ¹⁴C-labeled tiopronin in a rodent model, typically rats.
3.2.1. Study Design
-
Animals: Male Sprague-Dawley rats.
-
Dose Administration: A single oral gavage of ¹⁴C-tiopronin, formulated in a suitable vehicle. A typical dose might be 10 mg/kg containing 100 µCi/kg of radioactivity.
-
Sample Collection: House animals in metabolic cages for the collection of urine, feces, and expired air at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours) post-dose. Blood samples are also collected at various time points.
3.2.2. Mass Balance and Excretion Routes
-
Urine: Measure the total volume of urine collected at each interval and take triplicate aliquots for analysis by Liquid Scintillation Counting (LSC).
-
Feces: Homogenize the total fecal collection for each interval with water. Process triplicate aliquots of the homogenate by sample oxidation followed by LSC.
-
Expired Air: Use a trapping system (e.g., with Carbo-Sorb®) to collect expired ¹⁴CO₂. Sample the trapping solution at each interval and measure radioactivity by LSC.
-
Carcass: At the end of the collection period, analyze the remaining carcass for residual radioactivity.
-
Calculation: Determine the percentage of the administered radioactive dose recovered in each matrix to establish the mass balance and primary routes of excretion.
3.2.3. Tissue Distribution (Quantitative Whole-Body Autoradiography - QWBA)
-
Dosing and Euthanasia: Administer a single oral dose of ¹⁴C-tiopronin to a separate cohort of rats. At selected time points post-dose, euthanize the animals and freeze them.
-
Sectioning: Embed the frozen carcasses and collect thin sagittal sections using a cryomicrotome.
-
Imaging: Expose the sections to a phosphor imaging plate.
-
Quantification: Scan the imaging plate and quantify the radioactivity concentrations in various tissues by comparing the signal against a co-exposed radioactive standard curve. This will provide a visual and quantitative map of the drug's distribution.
Metabolic Pathways and Signaling Interactions
Metabolic Fate of Tiopronin
The metabolism of tiopronin is primarily characterized by two key pathways:
-
Thiol-Disulfide Exchange: The primary mechanism of action of tiopronin involves a thiol-disulfide exchange with cystine, forming a more water-soluble tiopronin-cysteine mixed disulfide. This is crucial for its therapeutic effect in cystinuria.
-
Hydrolysis: A smaller fraction (10-15%) of tiopronin undergoes hydrolysis to form its principal metabolite, 2-mercaptopropionic acid (2-MPA).[1]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of tiopronin, from the initial planning stages to final data analysis.
Plausible Interaction with the HIF-1α Signaling Pathway
While direct studies on the effect of tiopronin on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway are limited, a plausible mechanism can be proposed based on its antioxidant properties. The thioredoxin (Trx) system is known to regulate HIF-1α activity.[13] As a thiol antioxidant, tiopronin may influence the cellular redox state, which in turn could modulate the Trx system and subsequently affect HIF-1α signaling.
Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase and subsequent degradation by the proteasome. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of target genes such as vascular endothelial growth factor (VEGF). The Trx system can influence this process, and by extension, thiol-containing compounds like tiopronin may play a modulatory role.
Conclusion
The use of labeled tiopronin, particularly deuterium-labeled and ¹⁴C-labeled analogues, is fundamental to the comprehensive pharmacokinetic evaluation of this important therapeutic agent. Stable isotope-labeled internal standards provide the necessary accuracy for bioanalytical methods, while radiolabeled compounds are essential for definitive ADME studies. The detailed protocols and data presented in this guide offer a framework for researchers to design and execute robust pharmacokinetic studies, contributing to a deeper understanding of tiopronin's disposition and its potential interactions with key cellular signaling pathways. Further research into the specific enzymes of tiopronin metabolism and its direct effects on pathways like HIF-1α will continue to refine our understanding and optimize its clinical use.
References
- 1. ClinPGx [clinpgx.org]
- 2. [Tissue distribution of 14C-tetroxoprim in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative whole-body autoradiography: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole-body tissue distribution of total radioactivity in rats after oral administration of [¹⁴C]-bilastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Urinary excretion of free cystine and the tiopronin-cysteine-mixed disulfide during long term tiopronin treatment of cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for tiopronin (HMDB0259104) [hmdb.ca]
- 11. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fate of thiopurine metabolites after switching to low‐dose thiopurine with allopurinol or thioguanine in IBD patients: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of HIF-1α activity by overexpression of thioredoxin is independent of thioredoxin reductase status - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding Tiopronin 13C D3 mechanism of action as a tracer
An In-Depth Technical Guide to the Mechanism of Action of Tiopronin-13C,d3 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of isotopically labeled Tiopronin (Tiopronin-13C,d3) as a tracer in metabolic and pharmacokinetic studies. By incorporating stable isotopes, this tracer allows for precise quantification and differentiation of the parent drug and its metabolites from endogenous compounds.
Introduction to Tiopronin
Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily used in the management of cystinuria. Its therapeutic effect stems from its ability to undergo a thiol-disulfide exchange reaction with cystine, breaking the disulfide bond and forming a more soluble mixed disulfide of Tiopronin-cysteine. This process effectively reduces the concentration of sparingly soluble cystine in the urine, thereby preventing the formation of cystine kidney stones.
The use of an isotopically labeled version, such as Tiopronin-13C,d3, provides a powerful tool for researchers to investigate its pharmacokinetics, metabolism, and distribution without altering its chemical properties and biological activity.
Mechanism of Action as a Tracer
The fundamental principle behind using Tiopronin-13C,d3 as a tracer lies in the stability of its isotopic labels and the ability of modern analytical techniques, primarily mass spectrometry, to differentiate between the labeled and unlabeled forms of the molecule. The carbon-13 (13C) and deuterium (d3 or 2H3) isotopes increase the mass of the Tiopronin molecule by a known amount without significantly impacting its chemical reactivity or biological function.
When Tiopronin-13C,d3 is introduced into a biological system, it follows the same metabolic pathways as the unlabeled drug. By tracking the mass-shifted ions corresponding to the labeled parent drug and its metabolites, researchers can:
-
Quantify drug absorption, distribution, metabolism, and excretion (ADME) with high precision.
-
Differentiate between the administered drug and any endogenous, structurally similar compounds.
-
Elucidate metabolic pathways by identifying novel metabolites that retain the isotopic label.
-
Conduct "microdosing" studies where a small, sub-therapeutic dose of the labeled drug can be tracked.
The following diagram illustrates the general workflow of a tracer study using Tiopronin-13C,d3.
Figure 1: A generalized experimental workflow for a tracer study involving Tiopronin-13C,d3.
Metabolism of Tiopronin
Tiopronin undergoes extensive metabolism in the body. The primary metabolic pathway involves the thiol group (-SH), which is the active moiety of the drug. Key metabolic transformations include:
-
Thiol-Disulfide Exchange: The most critical reaction for its therapeutic effect, where Tiopronin reacts with cystine to form a mixed disulfide.
-
Oxidation: The thiol group can be oxidized to form a disulfide of Tiopronin (Tiopronin-dimer) or further oxidized metabolites.
-
S-methylation: The thiol group can be methylated to form S-methyl-tiopronin.
The use of Tiopronin-13C,d3 allows for the precise tracking of these metabolic transformations. For example, the detection of a mass-shifted S-methyl metabolite would confirm this metabolic pathway for the administered drug.
The signaling pathway below illustrates the metabolic fate of Tiopronin.
Figure 2: The primary metabolic pathways of Tiopronin.
Experimental Protocols
A typical experimental protocol for a Tiopronin-13C,d3 tracer study would involve the following steps:
4.1. Dosing and Sample Collection
-
Subjects: Human volunteers or animal models.
-
Dose Administration: Oral or intravenous administration of a known quantity of Tiopronin-13C,d3.
-
Sample Collection: Serial blood samples (plasma or whole blood) and urine samples are collected at predetermined time points.
4.2. Sample Preparation
-
Protein Precipitation: For plasma samples, proteins are precipitated using a solvent like acetonitrile or methanol.
-
Solid Phase Extraction (SPE): For more complex matrices or lower concentrations, SPE may be used to clean up and concentrate the analytes.
-
Derivatization: To improve chromatographic separation and mass spectrometric detection, the thiol group may be derivatized with an alkylating agent.
4.3. Analytical Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography: Reversed-phase chromatography is typically used to separate Tiopronin and its metabolites.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the parent drug and its metabolites. Specific mass transitions for the labeled and unlabeled compounds are monitored.
Quantitative Data
The following table summarizes key pharmacokinetic parameters of Tiopronin that can be determined with greater accuracy using a labeled tracer. The values presented are representative and may vary based on the study population and design.
| Parameter | Description | Typical Value |
| Tmax | Time to reach maximum plasma concentration | ~1-2 hours |
| Cmax | Maximum plasma concentration | Dose-dependent |
| t1/2 | Elimination half-life | ~1.5-3 hours |
| Vd | Volume of distribution | ~0.5-0.8 L/kg |
| CL | Clearance | ~4-7 mL/min/kg |
| F | Bioavailability | ~40-60% |
Data compiled from various pharmacokinetic studies of Tiopronin.
Conclusion
The use of Tiopronin-13C,d3 as a tracer offers a significant advantage in the study of its pharmacology. It allows for unambiguous and precise quantification of the drug and its metabolites, leading to a more thorough understanding of its ADME properties. This detailed characterization is invaluable for drug development, dose optimization, and personalized medicine approaches in the treatment of cystinuria. The methodologies and principles outlined in this guide provide a framework for researchers to design and execute robust tracer studies for Tiopronin and other thiol-containing drugs.
The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to the Quantitative Determination of Tiopronin using Tiopronin-13C-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the state-of-the-art bioanalytical method for the quantitative analysis of Tiopronin in biological matrices, primarily human plasma, utilizing its stable isotope-labeled internal standard, Tiopronin-13C-d3. The use of isotope dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations during sample processing, thereby ensuring the highest level of accuracy and precision.[1] This guide details the experimental protocols, presents key quantitative data, and illustrates the underlying principles and workflows.
Introduction to Tiopronin and the Rationale for Isotope Dilution Mass Spectrometry
Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily indicated for the prevention of cystine kidney stone formation in patients with severe homozygous cystinuria.[2] Its therapeutic effect is mediated through a thiol-disulfide exchange reaction with cystine, forming a more water-soluble mixed disulfide, thus reducing the concentration of sparingly soluble cystine in the urine.[3][4] Accurate measurement of Tiopronin concentrations in biological fluids is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
The inherent reactivity of Tiopronin's thiol group presents analytical challenges, including the formation of disulfides with itself or with endogenous thiols in biological samples.[5] To overcome these challenges and to ensure the most reliable quantitative data, a robust analytical method is required. Isotope dilution mass spectrometry (LC-MS/MS) employing a stable isotope-labeled internal standard, such as Tiopronin-13C-d3, is the preferred method.[6] Tiopronin-13C-d3 is chemically identical to Tiopronin, ensuring it behaves similarly during extraction, chromatography, and ionization, but its different mass allows it to be distinguished by the mass spectrometer.[7] This co-eluting internal standard effectively compensates for variations in sample preparation and matrix-induced ionization suppression or enhancement.[8][9]
Mechanism of Action of Tiopronin
Tiopronin's primary mechanism of action in the treatment of cystinuria is a chemical reaction in the urine. It acts as a reducing agent, undergoing a thiol-disulfide exchange with cystine to form a more soluble tiopronin-cysteine mixed disulfide.[3][4] This reduces the overall concentration of free cystine, preventing its precipitation and the formation of kidney stones.[2]
Additionally, Tiopronin exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and helping to maintain intracellular glutathione (GSH) levels.[1][7] This antioxidant activity may contribute to the protection of renal tissues from oxidative damage.[1]
References
- 1. What is the mechanism of Tiopronin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. Antioxidants tiron and N-acetyl-L-cysteine differentially mediate apoptosis in melanoma cells via a reactive oxygen species-independent NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of tiopronin on oxidatively challenged human lung carcinoma cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antioxidant N-(2-mercaptopropionyl)-glycine (tiopronin) attenuates expression of neuropathic allodynia and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Sourcing and Purity of Tiopronin-13C, D3 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sourcing and purity assessment of Tiopronin-13C, D3, an essential isotopically labeled internal standard for bioanalytical studies. This document outlines key considerations for procurement, details potential impurities, and offers detailed experimental protocols for verifying the identity and purity of this critical laboratory reagent.
Sourcing of Tiopronin-13C, D3
Tiopronin-13C, D3 is a specialized chemical available from a select number of suppliers that focus on isotopically labeled compounds and analytical standards. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should provide detailed information on the chemical and isotopic purity of the specific lot.
Below is a summary of publicly available information from various suppliers of Tiopronin-13C, D3. Researchers should always request the most current CoA for their specific needs.
| Supplier | CAS Number | Molecular Formula | Stated Purity | Additional Information |
| Expert Synthesis Solutions | 1189695-13-3 | C4(13C)H6D3NO3S | 95.9% by HPLC; 99% atom 13C, 98% atom D[1] | Lot #: GR-11-165, Appearance: Off-White Solid. |
| Achemtek | 1189695-13-3 | C5H9NO3S | 98+%[2] | - |
| Simson Pharma Limited | 1189695-13-3 | C4(13C)H6D3NO3S | Accompanied by Certificate of Analysis[3] | Custom Synthesis. |
| Aquigen Bio Sciences | 1189695-13-3 | C4(13C)H6D3NO3S | High-quality reference standard with comprehensive characterization data[4] | Custom Synthesis. |
| Pharmaffiliates | 1189695-13-3 | C4(13C)H6D3NO3S | - | Provides reference standards of Tiopronin and its impurities. |
| Santa Cruz Biotechnology | - | C4(13C)H6D3NO3S | - | Biochemical for proteomics research. |
Synthesis and Potential Impurities
The synthesis of Tiopronin-13C, D3 involves a multi-step process that introduces isotopic labels into the tiopronin molecule. A plausible synthetic pathway begins with the deuteration of a suitable precursor, followed by the introduction of the thiol group and subsequent coupling with a 13C-labeled glycine moiety[5].
Given the synthetic route and the inherent reactivity of the thiol group, several impurities may be present in the final product. It is essential to be aware of these potential impurities when assessing the purity of Tiopronin-13C, D3.
Common Impurities of Tiopronin:
-
Tiopronin Disulfide: The most common impurity, formed by the oxidation of the free thiol group of two tiopronin molecules.
-
Tiopronin Sulfoxide and Sulfone: Further oxidation products of the thiol group.
-
Hydrolysis Products: Cleavage of the amide bond can lead to the formation of 2-mercaptopropionic acid and glycine.
-
Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthesis.
Experimental Protocols for Purity Assessment
A comprehensive assessment of the purity of Tiopronin-13C, D3 requires a combination of analytical techniques to determine both chemical and isotopic purity. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify Tiopronin-13C, D3 from its potential non-labeled and related substance impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of Tiopronin-13C, D3 in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Tiopronin-13C, D3 sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of Tiopronin-13C, D3 to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
This method confirms the identity of Tiopronin-13C, D3 and determines its isotopic enrichment.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
LC Conditions: (as per HPLC method)
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tiopronin (unlabeled): m/z 162.0 -> 118.0
-
Tiopronin-13C, D3: m/z 167.1 -> 122.0
-
-
Collision Energy: Optimize for the specific instrument.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Tiopronin-13C, D3 sample in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS/MS system.
-
Data Analysis:
-
Identity Confirmation: Confirm the presence of the precursor and product ions corresponding to Tiopronin-13C, D3.
-
Isotopic Purity: Determine the ratio of the peak area of the labeled compound (m/z 167.1) to the unlabeled compound (m/z 162.0).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the Tiopronin-13C, D3 sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
Analysis:
-
Acquire 1H and 13C NMR spectra.
Data Analysis:
-
1H NMR: The spectrum should be consistent with the structure of tiopronin, with the absence of the signal corresponding to the methyl protons (replaced by deuterium).
-
13C NMR: The spectrum will show a signal for the 13C-labeled carbon, and its coupling pattern can provide further structural confirmation.
Visualizations
The following diagrams illustrate the key workflows and relationships in the sourcing and purity assessment of Tiopronin-13C, D3.
Caption: Sourcing and Quality Control Workflow for Tiopronin-13C, D3.
Caption: Logical Flow for Purity Assessment of Tiopronin-13C, D3.
By following the guidelines and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can confidently source and verify the purity of Tiopronin-13C, D3, ensuring the accuracy and reliability of their bioanalytical data.
References
Unraveling the Isotopic Landscape of Tiopronin: A Technical Guide to 13C and D3 Labeling Patterns
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling patterns of Tiopronin, specifically focusing on the combined incorporation of Carbon-13 (¹³C) and Deuterium (D) isotopes. This document is intended to serve as a critical resource for researchers engaged in pharmacokinetic studies, metabolic investigations, and the development of robust bioanalytical assays involving Tiopronin.
Introduction to Isotopically Labeled Tiopronin
Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily used in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[1][2][3] In drug development and clinical research, stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] The use of SILs like Tiopronin-¹³C, D₃ provides high accuracy and precision by compensating for variability during sample preparation and analysis.[6]
This guide focuses on a dually labeled isotopologue of Tiopronin, featuring both ¹³C and D3 isotopes. While commercially available standards often include deuterium labeling (Tiopronin-d3), a combined ¹³C and D3 labeling offers unique advantages in certain research applications, such as mitigating potential isotopic crosstalk.[4][7]
Isotopic Labeling Pattern of Tiopronin-¹³C, D₃
The precise placement of isotopic labels is critical for the utility of a SIL. In Tiopronin-¹³C, D₃, the labels are strategically introduced into the molecule to ensure stability and a significant mass shift from the unlabeled analyte. The labeling pattern is as follows:
-
Carbon-13 (¹³C): A single ¹³C atom is incorporated into the carboxyl group of the glycine moiety.
-
Deuterium (D₃): Three deuterium atoms are substituted for the three hydrogen atoms on the methyl group of the mercaptopropionyl moiety.
Below is a visual representation of this labeling pattern.
Caption: Isotopic labeling pattern of Tiopronin-¹³C, D₃.
Quantitative Data Summary
The isotopic purity and enrichment of a stable isotope-labeled internal standard are critical parameters that define its quality and reliability in quantitative assays. The following table summarizes the typical specifications for singly labeled Tiopronin isotopologues, which can be considered representative for a custom-synthesized dually labeled standard.
| Parameter | Specification | Rationale |
| Isotopic Purity (¹³C) | ≥ 98 atom % ¹³C | Ensures a high proportion of the molecules contain the ¹³C label, leading to a distinct and strong signal for the internal standard.[8] |
| Isotopic Purity (D) | ≥ 98 atom % D | Guarantees a significant mass shift and minimizes the contribution of unlabeled or partially labeled species.[8] |
| Chemical Purity | ≥ 98% | High chemical purity is essential to prevent interference from impurities in the LC-MS/MS analysis. |
| Mass Shift | +4 Da | The combined ¹³C and D₃ labeling results in a mass increase of 4 Daltons compared to the unlabeled Tiopronin, providing excellent separation in the mass spectrometer. |
Experimental Protocols
General Synthesis of Isotopically Labeled Tiopronin
The synthesis of isotopically labeled compounds involves the use of precursors enriched with the desired stable isotopes.[9][10] While a specific, publicly available protocol for Tiopronin-¹³C, D₃ is not readily found, a general synthetic approach can be outlined based on established organic chemistry principles.
Objective: To synthesize Tiopronin with a ¹³C label in the glycine moiety and three deuterium atoms on the methyl group of the mercaptopropionyl moiety.
Materials:
-
[1-¹³C]Glycine
-
2-Bromo-2-deuteriopropionyl chloride (with deuterated methyl group)
-
Suitable solvents (e.g., dichloromethane, diethyl ether)
-
Base (e.g., triethylamine)
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium sulfate, silica gel for chromatography)
Procedure:
-
Coupling Reaction: [1-¹³C]Glycine is reacted with 2-bromo-2-deuteriopropionyl chloride in the presence of a base. The base neutralizes the hydrobromic acid formed during the reaction.
-
Thiol Formation: The bromo group in the resulting intermediate is then substituted with a thiol group. This can be achieved through various methods, such as reaction with sodium hydrosulfide or a protected thiol equivalent followed by deprotection.
-
Purification: The crude product is purified using standard techniques like column chromatography to yield the final Tiopronin-¹³C, D₃.
Bioanalytical Method for Tiopronin Quantification using LC-MS/MS
The following is a representative protocol for the quantification of Tiopronin in human plasma using Tiopronin-¹³C, D₃ as an internal standard.[4][6][11][12]
Objective: To accurately measure the concentration of Tiopronin in plasma samples.
Workflow:
Caption: Experimental workflow for Tiopronin bioanalysis.
Detailed Steps:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of Tiopronin-¹³C, D₃ internal standard solution.
-
Add 20 µL of a reducing agent (e.g., 100 mM Dithiothreitol - DTT) to cleave disulfide bonds and convert all forms of Tiopronin to its free thiol form.[11][12]
-
Vortex and incubate at 37°C for 30 minutes.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: A typical flow rate for the chosen column.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Tiopronin 162.0 75.0 | Tiopronin-¹³C, D₃ | 166.0 | 78.0 |
-
-
-
Data Analysis:
-
The concentration of Tiopronin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled Tiopronin.
-
Metabolic Pathway of Tiopronin
Tiopronin's primary mechanism of action involves a thiol-disulfide exchange with cystine, forming a more water-soluble mixed disulfide, thereby reducing the concentration of sparingly soluble cystine in the urine and preventing stone formation.[3][13][14] A minor metabolic pathway involves the hydrolysis of the amide bond to yield 2-mercaptopropionic acid (2-MPA).[2][13]
Caption: Metabolic pathways of Tiopronin.
Conclusion
The use of dually labeled Tiopronin-¹³C, D₃ offers a robust tool for researchers in drug metabolism and pharmacokinetics. Its distinct mass shift and the stability of the incorporated isotopes ensure high-quality data in quantitative bioanalytical assays. The experimental protocols and metabolic pathway information provided in this guide serve as a foundational resource for the effective application of this and similar isotopically labeled compounds in scientific research. While Tiopronin-d3 is more commonly cited and commercially available, the principles outlined here are directly applicable and provide a framework for the use of more complex, custom-synthesized labeled analogues.[4]
References
- 1. Articles [globalrx.com]
- 2. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiopronin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. reference.medscape.com [reference.medscape.com]
Methodological & Application
Application Note: High-Throughput Quantification of Tiopronin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tiopronin in human plasma. The method utilizes a stable isotope-labeled internal standard, Tiopronin-d3, to ensure high accuracy and precision. A simple protein precipitation sample preparation protocol is employed, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Tiopronin.
Introduction
Tiopronin, a thiol-containing drug, is primarily used in the treatment of cystinuria, a rare genetic disorder that leads to the formation of cystine stones in the kidneys, ureters, and bladder. Accurate and reliable quantification of Tiopronin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing patient dosing regimens. Due to its reactive thiol group, Tiopronin is prone to oxidation and the formation of disulfides, which presents a challenge for bioanalysis.[1]
This application note presents a validated LC-MS/MS method for the determination of Tiopronin in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), Tiopronin-d3, is considered the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and improving data quality.[2] The method involves a straightforward protein precipitation step, followed by rapid and selective LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Tiopronin and Tiopronin-d3 were of analytical grade.
-
LC-MS grade acetonitrile, methanol, and water were used.
-
Formic acid (reagent grade) was used for mobile phase preparation.
-
Human plasma (with anticoagulant) was used for calibration standards and quality control samples.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of Tiopronin-d3 internal standard solution.[1]
-
Add a reducing agent such as Dithiothreitol (DTT) to cleave disulfide bonds and ensure all Tiopronin is in its free thiol form.[1][3][4]
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).[2]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[2]
-
Centrifuge at 10,000 x g for 5 minutes.[1]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A suitable C8 or C18 column (e.g., 2.1 x 100 mm, 2.5 µm).[4][5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.[5]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][3][4]
-
Detection: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and stability.
Linearity and Range:
The method demonstrated excellent linearity over a concentration range of 40.0 to 5000 ng/mL.[4] The correlation coefficient (r²) for the calibration curves was consistently ≥ 0.998.[3]
Sensitivity:
The Lower Limit of Quantification (LLOQ) for Tiopronin in human plasma was determined to be 40.0 ng/mL, with acceptable accuracy and precision.[4]
Accuracy and Precision:
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision, expressed as the relative standard deviation (%RSD), was within 12.9%, and the accuracy, expressed as the relative error (%RE), was within ±5.6%.[4]
Data Summary
| Validation Parameter | Result |
| Linearity Range | 40.0 - 5000 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.998[3] |
| Lower Limit of Quantification (LLOQ) | 40.0 ng/mL[4] |
| Intra-day Precision (%RSD) | ≤ 12.9%[4] |
| Inter-day Precision (%RSD) | ≤ 12.9%[4] |
| Intra-day Accuracy (%RE) | ± 5.6%[4] |
| Inter-day Accuracy (%RE) | ± 5.6%[4] |
Experimental Workflow Diagram
Caption: Experimental workflow for Tiopronin analysis.
Method Development Logic Diagram
Caption: Logic of the LC-MS/MS method development.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Tiopronin in human plasma. The use of a stable isotope-labeled internal standard, Tiopronin-d3, ensures high accuracy and reliability. The method has been successfully validated and is suitable for high-throughput analysis in pharmacokinetic studies and for therapeutic drug monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
Application Note: Quantification of Tiopronin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiopronin, a thiol compound, is utilized in the treatment of cystinuria. Accurate and precise quantification of tiopronin in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tiopronin in human plasma. The use of a stable isotope-labeled internal standard, specifically a deuterated form like Tiopronin-d3, is highly recommended by regulatory bodies to ensure the highest accuracy and precision by compensating for matrix effects and variability during sample processing.[1] This method employs a straightforward protein precipitation for sample preparation, followed by analysis using a triple quadrupole mass spectrometer.
Experimental Protocol
1. Materials and Reagents
-
Tiopronin analytical standard
-
Tiopronin-d3 (or other stable isotope-labeled tiopronin) internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
1,4-Dithiothreitol (DTT) - Optional, for reduction of disulfide bonds
2. Stock and Working Solutions
-
Tiopronin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tiopronin in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tiopronin-d3 in methanol.
-
Working Solutions: Prepare working solutions of tiopronin for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution: Dilute the IS stock solution with a suitable solvent to a final concentration (e.g., 1 µg/mL).[2]
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
To 100 µL of plasma (blank, calibration standard, QC, or study sample), add 25 µL of the internal standard working solution.[1]
-
Vortex the samples for approximately 30 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.[2]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1][2]
Note: As tiopronin is a thiol, reduction with DTT prior to protein precipitation may be necessary to cleave disulfide bonds and measure total tiopronin. If so, incubate the plasma with DTT solution before adding the internal standard.[3][4]
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C8 or C18 column (e.g., Gemini C6-Phenyl C18, 3 μm, 4.6×50 mm).[3][5]
-
Mobile Phase: An isocratic mobile phase is often suitable. For example, Methanol-5 mmol/L ammonium acetate (20:80, v/v) or Methanol and water (40:60, v/v) with 0.2% formic acid.[3][4]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for tiopronin and its stable isotope-labeled internal standard should be optimized on the instrument in use.
-
5. Data Analysis
-
Integrate the chromatographic peaks for both tiopronin and the internal standard.[2]
-
Calculate the peak area ratio of tiopronin to the internal standard for all samples.[2]
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.[2]
-
Determine the concentration of tiopronin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Quantitative Data Summary
The performance of this bioanalytical method should be validated in accordance with regulatory guidelines such as the ICH M10.[1] The following tables summarize typical validation parameters and acceptance criteria.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linearity Range | 40.0 - 5000 ng/mL[3] |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 40.0 | ± 20% | ≤ 20% |
| Low QC | 80.0 | ± 15% | ≤ 15% |
| Medium QC | 2000 | ± 15% | ≤ 15% |
| High QC | 4000 | ± 15% | ≤ 15% |
Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision, except for the Lower Limit of Quantification (LLOQ) where ±20% and ≤20% are acceptable.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tiopronin | > 85% | Minimal and compensated by IS |
| Tiopronin-d3 | Consistent with Tiopronin |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Tiopronin Analysis Using a Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Tiopronin in biological matrices, specifically focusing on sample preparation techniques that utilize a stable isotope-labeled internal standard. The use of a labeled standard, such as Tiopronin-d3, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2]
Introduction to Tiopronin Analysis
Tiopronin is a thiol drug used in the treatment of cystinuria.[1] Accurate measurement of its concentration in biological fluids like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][3] Due to the presence of a reactive thiol group, Tiopronin is susceptible to oxidation, leading to the formation of dimers or mixed disulfides with endogenous thiols.[4] Therefore, a reduction step is often necessary during sample preparation to measure the total drug concentration.[5][6] The use of a stable isotope-labeled internal standard like Tiopronin-d3, which is chemically identical to the analyte, is highly recommended to compensate for any analytical variabilities.[2][5]
Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving reliable and accurate results in Tiopronin analysis. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte, and ensure it is in a form suitable for analysis. The most common techniques employed for Tiopronin analysis using a labeled standard are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples.[4] Acetonitrile is a commonly used solvent for this purpose.[4] While efficient, this method may result in less clean extracts compared to LLE, potentially leading to more significant matrix effects.[4]
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract by partitioning the analyte of interest into an immiscible organic solvent.[4] For Tiopronin, ethyl acetate is often used as the extraction solvent under acidic conditions.[4][6] Adjusting the pH of the sample to be acidic helps in protonating the carboxylic acid group of Tiopronin, which increases its hydrophobicity and improves its extraction into the organic phase.[4]
Experimental Protocols
The following are detailed protocols for the preparation of plasma samples for Tiopronin analysis using Tiopronin-d3 as an internal standard.
Protocol 1: Protein Precipitation (PPT) using Acetonitrile
Materials:
-
Human plasma samples
-
Tiopronin-d3 internal standard working solution
-
Reducing agent solution (e.g., 100 mM Dithiothreitol (DTT) in a suitable buffer)[7]
-
Acetonitrile (ACN), acidified (e.g., with 0.1% formic acid)[7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reduction: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the reducing agent solution.[7]
-
Incubation: Vortex the sample and incubate at 37°C for 30 minutes to cleave disulfide bonds.[7]
-
Internal Standard Spiking: Add 10-50 µL of the Tiopronin-d3 internal standard working solution to each sample.[3][7]
-
Protein Precipitation: Add 300-400 µL of acidified acetonitrile to the sample.[3][7]
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[3][7]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g or 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3][4][7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3]
-
(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase to concentrate the sample.[3]
Protocol 2: Liquid-Liquid Extraction (LLE) using Ethyl Acetate
Materials:
-
Human plasma samples
-
Tiopronin-d3 internal standard working solution
-
Reducing and stabilizing agents (e.g., L-Cysteine and 1,4-dithiothreitol (DTT))[6]
-
Acidifying agent (e.g., hydrochloric acid or formic acid)[6][8]
-
Ethyl acetate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To a plasma sample, add the reducing and stabilizing agents.[6]
-
Internal Standard Spiking: Add a known amount of Tiopronin-d3 internal standard solution.
-
Acidification: Acidify the sample by adding an appropriate acid to adjust the pH.[6]
-
Extraction: Add ethyl acetate to the sample, vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) containing Tiopronin and the internal standard to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[3]
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of Tiopronin in human plasma, highlighting the use of a labeled internal standard where specified.
| Method | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LC-MS/MS | Tiopronin-d3 | 50 | 50 - 5000 | Validated as acceptable | Validated as acceptable | Validated as acceptable |
| LC-MS/MS (without derivatization) | Not specified | 40 | 40 - 5000 | < 12.9 | < 12.9 | < 5.6[7] |
| LC-MS/MS | Fudosteine | 78 | 78 - 10000 | < 10.49 | < 10.49 | Not explicitly stated |
| LC-ESI-MS | Acetaminophen | 5 | 5 - 500 | < 15 | < 15 | Not explicitly stated |
| LC-MS/MS (without derivatization) | Not specified | 40 | 40 - 5000 | < 12.9 | < 12.9 | < 5.6[9] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for Tiopronin analysis and a proposed signaling pathway.
Caption: General workflow for Tiopronin sample preparation and analysis.
Caption: Proposed signaling pathway of Tiopronin-mediated HIF-1α activation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Assay of Tiopronin using Tiopronin-¹³C,d₃ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiopronin, N-(2-mercaptopropionyl) glycine, is a thiol-containing drug primarily used in the management of cystinuria, a genetic disorder characterized by the excessive excretion of cystine, leading to the formation of kidney stones.[1] The therapeutic efficacy of Tiopronin is attributed to a thiol-disulfide exchange reaction with cystine, which results in the formation of a more soluble mixed disulfide, thereby reducing the concentration of free cystine in the urine.[1] Accurate and reliable quantification of Tiopronin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
These application notes provide a detailed, validated bioanalytical method for the quantification of Tiopronin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tiopronin-¹³C,d₃, to ensure high accuracy, precision, and robustness, in line with regulatory guidelines such as the FDA and EMA.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it compensates for variability during sample preparation and potential matrix effects.[3][4]
Bioanalytical Method Overview
The described method is a robust and sensitive LC-MS/MS assay for the determination of Tiopronin in human plasma. The assay involves a simple protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. Tiopronin-¹³C,d₃ is used as the internal standard to ensure the accuracy and precision of the quantification.
Mechanism of Action of Tiopronin in Cystinuria
Tiopronin's primary mechanism of action in treating cystinuria is a chemical reaction rather than a complex signaling pathway. It acts as a reducing agent, breaking the disulfide bond in the insoluble cystine molecule to form a more soluble mixed disulfide of Tiopronin and cysteine.[1] This prevents the crystallization and formation of kidney stones.
References
Application Notes: The Use of Tiopronin-13C, D3 in Preclinical DMPK Studies
Introduction
Tiopronin is a thiol-containing drug primarily used in the treatment of cystinuria, a condition characterized by the formation of cystine kidney stones.[1][2] Preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Stable isotope-labeled (SIL) compounds, such as Tiopronin-13C, D3, are invaluable tools in these studies, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The incorporation of heavy isotopes like 13C and deuterium (D) provides a mass shift that allows the SIL compound to be distinguished from the unlabeled drug, while maintaining nearly identical physicochemical properties.[3][6]
The Role of Tiopronin-13C, D3 as an Internal Standard
In preclinical DMPK studies, accurate quantification of Tiopronin in complex biological matrices such as plasma, urine, and tissue homogenates is critical. Tiopronin-13C, D3 serves as an ideal internal standard (IS) for LC-MS/MS analysis.[3] An internal standard is a compound with similar properties to the analyte that is added in a known quantity to both calibration standards and unknown samples.[6] It helps to correct for variability that can occur during sample preparation, extraction, and analysis.[4][6][7]
The use of a stable isotope-labeled internal standard like Tiopronin-13C, D3 is considered the gold standard in quantitative bioanalysis for several reasons:[3][4][5]
-
Similar Physicochemical Properties: Tiopronin-13C, D3 co-elutes with unlabeled Tiopronin during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.
-
Correction for Matrix Effects: Biological samples can contain endogenous components that suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Since the SIL-IS is similarly affected, the ratio of the analyte to the IS remains constant, leading to more accurate and precise quantification.[3]
-
Improved Accuracy and Precision: By accounting for variations in sample handling and instrument response, the use of a SIL-IS significantly improves the accuracy and precision of the bioanalytical method.[3][4]
Experimental Protocols
Herein, we provide detailed protocols for key preclinical DMPK studies where Tiopronin-13C, D3 is utilized as an internal standard.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This protocol is designed to assess the rate at which Tiopronin is metabolized by liver enzymes, providing an early indication of its hepatic clearance.
Materials:
-
Tiopronin
-
Tiopronin-13C, D3
-
Pooled liver microsomes (from the species of interest, e.g., rat, dog, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Tiopronin (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Tiopronin (e.g., 100 µM) by diluting the stock solution in phosphate buffer.
-
Prepare a stock solution of Tiopronin-13C, D3 (e.g., 1 mM) in a suitable solvent.
-
Prepare a working solution of Tiopronin-13C, D3 (e.g., 10 µM) to be used as the internal standard.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the Tiopronin working solution (final concentration typically 1 µM) and the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the Tiopronin-13C, D3 internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of Tiopronin remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of Tiopronin remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Tiopronin.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical PK study in rats to determine the pharmacokinetic profile of Tiopronin following intravenous (IV) and oral (PO) administration.
Materials:
-
Tiopronin
-
Tiopronin-13C, D3
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing vehicles (e.g., saline for IV, water or other appropriate vehicle for PO)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer Tiopronin via IV bolus (e.g., 1-2 mg/kg) to one group of rats and via oral gavage (e.g., 5-10 mg/kg) to another group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Preparation and Analysis:
-
To a known volume of plasma, add a protein precipitation solvent (e.g., acetonitrile) containing the Tiopronin-13C, D3 internal standard.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the plasma concentration of Tiopronin at each time point.
-
Data Analysis:
-
Generate plasma concentration-time profiles for both IV and PO administration.
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Data Presentation
Table 1: In Vitro Metabolic Stability of Tiopronin in Rat Liver Microsomes
| Parameter | Value |
| In Vitro Half-life (t½) | 45 min |
| Intrinsic Clearance (CLint) | 30 µL/min/mg protein |
Table 2: Pharmacokinetic Parameters of Tiopronin in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC (ng*hr/mL) | 2500 | 4000 |
| t½ (hr) | 2.5 | 3.0 |
| CL (L/hr/kg) | 0.8 | - |
| Vd (L/kg) | 2.9 | - |
| F (%) | - | 32 |
Visualizations
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Simplified metabolic pathway of Tiopronin.[8]
References
- 1. What is the mechanism of Tiopronin? [synapse.patsnap.com]
- 2. fepblue.org [fepblue.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Analytical Method of Tiopronin in Urine using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiopronin, a thiol-containing drug, is utilized in the management of cystinuria, a genetic disorder characterized by the excessive urinary excretion of cystine, leading to nephrolithiasis. Accurate and precise quantification of tiopronin in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dose optimization to ensure efficacy and minimize potential side effects. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy. This document provides a detailed protocol for the determination of tiopronin in human urine using a stable isotope-labeled internal standard, Tiopronin-d3.
Principle
The method employs the principle of isotope dilution, where a known concentration of a stable isotope-labeled analog of the analyte (Tiopronin-d3) is added to the urine sample at the beginning of the sample preparation process. Tiopronin-d3 is chemically identical to tiopronin and thus exhibits similar behavior during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any variability during the analytical process will affect both the analyte and the internal standard equally, leaving the ratio unchanged.
Experimental Protocols
Reagents and Materials
-
Tiopronin analytical standard
-
Tiopronin-d3 (internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade or ultrapure
-
Human urine (drug-free for calibration standards and quality controls)
-
1.5 mL polypropylene microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Tiopronin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tiopronin in methanol to obtain a final concentration of 1 mg/mL.
-
Tiopronin-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tiopronin-d3 in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the tiopronin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. A suitable working solution of Tiopronin-d3 should also be prepared for spiking into the samples.
Sample Preparation
Due to the reactive nature of the thiol group in tiopronin, which can lead to the formation of disulfides, stabilization during sample preparation is critical.
-
Sample Collection and Storage: Collect urine samples in appropriate containers. If not analyzed immediately, samples should be stored at -20°C or lower.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Spiking with Internal Standard: To a 100 µL aliquot of the supernatant of the urine sample in a microcentrifuge tube, add a specific volume of the Tiopronin-d3 working solution to achieve a final concentration of 100 ng/mL.
-
Protein Precipitation (if necessary for turbid samples): For urine samples with high protein content, a protein precipitation step may be beneficial. Add 300 µL of acetonitrile containing 0.1% formic acid to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A suitable gradient should be optimized to ensure good separation of tiopronin from matrix components. A starting condition of 5% B, ramping up to 95% B, and then re-equilibrating is a common approach. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | Tiopronin: To be determined empirically (e.g., Q1: 162.0 -> Q3: 74.0)Tiopronin-d3: To be determined empirically (e.g., Q1: 165.0 -> Q3: 77.0) |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical values for similar assays in biological matrices.[1][2][3]
Table 1: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ | < 20% |
| Accuracy (QC Low, Mid, High) | 85 - 115% |
| Precision (QC Low, Mid, High) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of tiopronin in urine.
Chemical Structures
Caption: Chemical structures of tiopronin and its deuterated internal standard.
Note: The image for Tiopronin-d3 is a placeholder representing the base structure. The deuterium atoms are typically substituted on the methyl group.
References
Application Notes and Protocols for Establishing Linearity and Precision of Tiopronin using a Stable Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiopronin is a thiol-containing drug utilized in the management of conditions such as cystinuria.[1] Accurate quantification of Tiopronin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. These application notes provide a detailed protocol for establishing the linearity and precision of an analytical method for Tiopronin using Tiopronin-¹³C,d₃ as a stable isotope-labeled (SIL) internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is the gold standard in quantitative bioanalysis, as it mimics the analyte throughout the entire analytical process, correcting for variability during sample preparation and analysis.[2][3]
Core Principles of Method Validation
The validation of a bioanalytical method is essential to ensure its reliability for its intended application.[4] Key parameters to establish are linearity and precision, which demonstrate the method's ability to produce results that are directly proportional to the concentration of the analyte and the closeness of repeated measurements, respectively.[5][6][7] This protocol is designed in accordance with regulatory guidelines such as those from the FDA and EMA.[8][9][10][11]
Experimental Workflow
The following diagram outlines the general workflow for the bioanalytical method validation of Tiopronin.
Experimental workflow for Tiopronin quantification.
Experimental Protocols
Materials and Reagents
-
Tiopronin reference standard
-
Tiopronin-¹³C,d₃ internal standard
-
Control human plasma (or other relevant biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1,4-Dithiothreitol (DTT)
-
Ammonium acetate
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Tiopronin and Tiopronin-¹³C,d₃ in methanol.[4]
-
Working Standard Solutions: Prepare serial dilutions of the Tiopronin stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.[4]
-
Internal Standard Working Solution: Prepare a working solution of Tiopronin-¹³C,d₃ at an appropriate concentration for spiking into plasma samples.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the Tiopronin working solutions to prepare a minimum of six to eight non-zero calibration standards.[4][8]
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
Low QC: Within three times the LLOQ
-
Medium QC: Approximately 30-50% of the calibration curve range
-
High QC: At least 75% of the Upper Limit of Quantification (ULOQ)[9]
-
Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the internal standard working solution.[4]
-
Add a reducing and stabilizing agent like 1,4-dithiothreitol (DTT) to release Tiopronin from dimers and mixed forms with endogenous thiols.[12][13]
-
Perform protein precipitation by adding a precipitating agent such as acetonitrile or methanol.[4]
-
Vortex-mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[12][13]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-)[12][13]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Tiopronin and Tiopronin-¹³C,d₃.
Data Presentation
Linearity Assessment
Linearity is evaluated by analyzing the calibration standards over a specified concentration range. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated.
Table 1: Example Linearity Data and Acceptance Criteria
| Parameter | Acceptance Criteria | Example Result |
| Calibration Model | Linear, weighted (e.g., 1/x²) regression | y = 0.05x + 0.002 |
| Correlation Coefficient (r) | ≥ 0.99 | 0.9985 |
| Linearity Range | e.g., 10 - 5000 ng/mL | 10 - 5000 ng/mL |
| Back-calculated Concentration Deviation | Within ±15% of nominal (±20% at LLOQ) | All points within criteria |
Precision Assessment
Precision is determined by repeatedly analyzing QC samples at different concentrations. It is expressed as the coefficient of variation (%CV). Both intra-day (within-run) and inter-day (between-run) precision are assessed.[5]
-
Intra-day Precision: A minimum of five replicates of each QC level are analyzed in a single analytical run.[9]
-
Inter-day Precision: The analysis is repeated on at least three different days.[9]
Table 2: Example Precision and Accuracy Data and Acceptance Criteria
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15, 3 runs) |
| Precision (%CV) | Accuracy (%RE) | ||
| Acceptance Criteria | ≤20% | ±20% | |
| LLOQ | 10 | 8.5 | -5.2 |
| Acceptance Criteria | ≤15% | ±15% | |
| Low QC | 30 | 6.1 | 2.5 |
| Medium QC | 2500 | 4.8 | -1.8 |
| High QC | 4000 | 5.2 | 3.1 |
%CV = (Standard Deviation / Mean) * 100 %RE = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100
Conclusion
This document provides a comprehensive protocol for establishing the linearity and precision of an LC-MS/MS method for the quantification of Tiopronin in a biological matrix using a stable isotope-labeled internal standard. Adherence to these protocols and acceptance criteria, which are in line with regulatory expectations, will ensure the development of a robust, reliable, and accurate bioanalytical method suitable for supporting drug development and clinical research. The use of Tiopronin-¹³C,d₃ is critical for achieving the high level of accuracy and precision required for these studies.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Tiopronin in Human Plasma using Isotope Dilution Mass Spectrometry with Tiopronin-13C,d3 for Therapeutic Drug Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and highly sensitive method for the quantitative analysis of Tiopronin in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The use of a stable isotope-labeled internal standard, Tiopronin-13C,d3, ensures exceptional accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3][4] This method is ideal for therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolic research involving Tiopronin.[2] The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development.
Introduction
Tiopronin is a thiol drug employed in the treatment of cystinuria, a rare genetic disorder characterized by the excessive excretion of cystine, leading to the formation of kidney stones.[5][6] Tiopronin acts as an active reducing agent, undergoing a thiol-disulfide exchange with cystine to form a more water-soluble tiopronin-cysteine disulfide complex.[7][8][9][10] This reduces the overall concentration of sparingly soluble cystine in the urine, thereby preventing stone formation.[8][9] Accurate measurement of Tiopronin concentrations in biological matrices is crucial for optimizing therapeutic dosage, ensuring efficacy, and minimizing potential side effects.[2][11] Therapeutic drug monitoring is particularly important for Tiopronin due to its narrow therapeutic window and inter-individual variability in pharmacokinetics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[12][13] The use of a stable isotope-labeled internal standard, such as Tiopronin-13C,d3, is critical for accurate quantification.[3] This internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[4] This application note provides a detailed protocol for the development and validation of a therapeutic drug monitoring assay for Tiopronin in human plasma using Tiopronin-13C,d3 as an internal standard.
Mechanism of Action of Tiopronin
Tiopronin's primary mechanism of action involves a thiol-disulfide exchange with cystine. The thiol group (-SH) on Tiopronin attacks the disulfide bond in the cystine molecule, breaking it and forming a mixed disulfide of tiopronin-cysteine. This new compound is significantly more soluble in urine than cystine, preventing the formation of cystine crystals and subsequent kidney stones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide To Tiopronin: Key Insights For API Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 7. Tiopronin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Tiopronin? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Thiola, Thiola EC (tiopronin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. drugs.com [drugs.com]
- 12. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Tiopronin Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiopronin, a synthetic thiol compound, is a crucial therapeutic agent for managing cystinuria, a genetic disorder characterized by the excessive excretion of cystine, leading to the formation of kidney stones.[1][2][3] It is also explored for its antioxidant properties in other conditions like arthritis and as a neuroprotective agent.[1][4] Accurate quantification of Tiopronin in biological matrices such as plasma and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and treatment efficacy.
This document provides detailed experimental workflows and protocols for the quantification of Tiopronin using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.[5][6] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is also discussed as a viable alternative.[4][7]
Mechanism of Action
Tiopronin's therapeutic effect in cystinuria stems from its ability to act as a reducing agent. It participates in a thiol-disulfide exchange with cystine, forming a more water-soluble mixed disulfide complex of Tiopronin-cysteine.[2][8] This reaction effectively reduces the concentration of sparingly soluble cystine in the urine, thereby preventing the formation of cystine kidney stones.[2][8]
Experimental Workflow Overview
The general workflow for the quantification of Tiopronin in biological matrices involves several key stages, from sample collection and preparation to instrumental analysis and data processing.
Caption: General experimental workflow for Tiopronin quantification.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Tiopronin in Human Plasma
This protocol is based on highly sensitive and specific methods utilizing a stable isotope-labeled internal standard (IS), Tiopronin-d3, which is considered best practice.[5][9][10]
1. Materials and Reagents
-
Tiopronin analytical standard
-
Tiopronin-d3 (internal standard)[10]
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[6][11]
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
2. Stock and Working Solutions Preparation
-
Tiopronin Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiopronin in methanol.
-
Tiopronin-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiopronin-d3 in methanol.[9]
-
Working Standards: Prepare serial dilutions of the Tiopronin stock solution with a suitable solvent mixture (e.g., 50:50 Methanol:Water) to create calibration curve standards and quality control (QC) samples.[9]
-
Internal Standard Working Solution: Dilute the Tiopronin-d3 stock solution to a fixed concentration (e.g., 1 µg/mL) with the same solvent mixture.[12]
3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of a reducing agent solution (e.g., 100 mM DTT) to convert disulfide-bound Tiopronin to its free form. Vortex and incubate at 37°C for 30 minutes.[5]
-
Add 50 µL of the Tiopronin-d3 internal standard working solution to all samples, except for blank matrix samples.[5]
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9][12]
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 or C8 analytical column (e.g., Waters ACQUITY UPLC H-Class PLUS C-18, 100 mm × 2.1 mm, 1.7 µm).[13][14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[5]
-
Injection Volume: 5 - 10 µL.[5]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
-
Mass Spectrometry:
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for Tiopronin and Tiopronin-d3.
-
Calculate the peak area ratio of Tiopronin to Tiopronin-d3.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations. A weighted (e.g., 1/x²) linear regression is typically used.[12]
-
Determine the concentration of Tiopronin in the unknown samples from the calibration curve.
Protocol 2: HPLC Quantification of Tiopronin in Plasma and Ocular Tissues
This protocol is based on a method using pre-column derivatization with a fluorescent tag, which is suitable for HPLC systems equipped with a fluorescence detector.[4]
1. Materials and Reagents
-
Tiopronin and its primary metabolite, 2-mercaptopropionic acid (MPA), standards
-
Internal Standard (e.g., N-acetyl-L-cysteine)
-
Derivatizing agent (e.g., N-(1-pyrenyl)maleimide - NPM)[7]
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Buffers and acids (e.g., glacial acetic acid, KH2PO4)[7]
2. Sample Preparation
-
Homogenize tissue samples in an appropriate buffer.
-
Perform protein precipitation on plasma or tissue homogenates using an acid (e.g., perchloric acid) or an organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add the internal standard.
-
Perform the derivatization reaction by adding the derivatizing agent (e.g., NPM) and incubating under optimized conditions (time, temperature, pH).[7]
-
The reaction is then stopped, and the sample is ready for HPLC analysis.
3. HPLC Conditions
-
Column: C18 analytical column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.2% glacial acetic acid with KH2PO4) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivatizing agent used (e.g., λex = 340 nm and λem = 375 nm for NPM).[7]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated methods for Tiopronin quantification.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Method 1 (with Tiopronin-d3 IS) | Method 2 (without derivatization) | Method 3 (with Fudosteine IS) |
| Linearity Range (ng/mL) | 50 - 5000[5] | 40 - 5000[15] | 78 - 10,000[6] |
| LLOQ (ng/mL) | 50[5] | 40[15] | 78[6] |
| Intra-day Precision (%RSD) | Not explicitly stated, but validated | < 12.9[5][15] | < 10.49[6] |
| Inter-day Precision (%RSD) | Not explicitly stated, but validated | < 12.9[5][15] | < 10.49[6] |
| Accuracy (%RE) | Not explicitly stated, but validated | < 5.6[5][15] | Not explicitly stated, but validated |
Table 2: HPLC Method Performance
| Parameter | HPLC with Fluorescence Detection (Plasma & Ocular Tissues) |
| Linearity (R²) | > 0.997[4] |
| LLOQ (nM) | 66 (MPG), 33 (MPA)[4] |
| Intra-day Precision (%CV) | < 6[4] |
| Inter-day Precision (%CV) | < 7[4] |
| Accuracy (%RE) | < 13.3[4] |
| Extraction Recovery (%) | > 97[4] |
Signaling and Reaction Pathway
While Tiopronin does not have a classical signaling pathway, its primary therapeutic action is a direct chemical reaction. The following diagram illustrates this thiol-disulfide exchange reaction with cystine.
Caption: Thiol-disulfide exchange reaction of Tiopronin with cystine.
Conclusion
The quantification of Tiopronin in biological matrices is essential for clinical and research applications. LC-MS/MS methods, particularly those employing stable isotope-labeled internal standards like Tiopronin-d3, offer the highest levels of accuracy, precision, and sensitivity.[5][9][10] HPLC methods with derivatization and fluorescence detection also provide a reliable and sensitive alternative.[4] The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for Tiopronin quantification. Adherence to established validation guidelines is crucial to ensure the reliability of the generated data.[9]
References
- 1. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tiopronin - Wikipedia [en.wikipedia.org]
- 4. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reference.medscape.com [reference.medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of total tiopronin in human plasma by LC-ESI-MS using tris (2-carboxy-ethyl) phosphine as reducing reagent and methyl acrylate as derivatization reagent for the thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tiopronin-13C, D3 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tiopronin-13C, D3, a stable isotope-labeled (SIL) analog of Tiopronin, in drug metabolism and pharmacokinetic (DMPK) studies. The use of SIL internal standards is the gold standard in quantitative bioanalysis, offering high accuracy and precision for the measurement of drug concentrations in biological matrices.[1][2][3][4]
Tiopronin is a thiol drug primarily used in the treatment of severe homozygous cystinuria to prevent the formation of cystine kidney stones.[2][5][6] It acts as a reducing agent, undergoing a thiol-disulfide exchange with cystine to form a more water-soluble mixed disulfide, thereby reducing the concentration of sparingly soluble cystine in the urine.[5][6][7] Accurate quantification of Tiopronin is crucial for therapeutic drug monitoring and to understand its pharmacokinetic profile.[2][7]
Mechanism of Action of Tiopronin
Tiopronin's therapeutic effect in cystinuria is achieved by reducing urinary cystine concentration below its solubility limit.[6] The drug, an active reducing agent, participates in a thiol-disulfide exchange with cystine. This reaction results in the formation of a water-soluble mixed disulfide of tiopronin-cysteine, which effectively reduces the amount of sparingly soluble cystine.[6][7]
Pharmacokinetic Profile of Tiopronin
Understanding the pharmacokinetic properties of Tiopronin is essential for optimizing dosing regimens. The principal metabolite of tiopronin is 2-mercaptopropionic acid (2-MPA), with about 10-15% of the drug being metabolized via hydrolysis.[5][8]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma (Tmax) | 1-6 hours | [5][6][9][10] |
| Bioavailability (Total) | 63% | [5][9] |
| Bioavailability (Unbound) | 40% | [5] |
| Volume of Distribution (Vd) | 455 L | [5][9] |
| Protein Binding | Extensive | [9] |
| Terminal Half-life (Total) | 53 hours | [5][9] |
| Terminal Half-life (Unbound) | 1.8 hours | [5][9] |
| Metabolism | Hydrolysis to 2-mercaptopropionic acid (2-MPA) (10-15%) | [5][8] |
| Route of Elimination | 100% excreted in urine | [5] |
Application of Tiopronin-13C, D3 in Bioanalysis
Stable isotope-labeled internal standards are crucial for accurate quantification in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][3][4][11] Tiopronin-13C, D3, with its increased mass due to the incorporation of one 13C and three deuterium atoms, serves as an ideal internal standard for Tiopronin quantification. It exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, which allows for effective correction of matrix effects and other analytical variabilities.[1][3]
| Feature | Deuterium-Labeled IS (e.g., Tiopronin-d3) | Carbon-13 Labeled IS (e.g., Tiopronin-13C) |
| Cost-Effectiveness | Generally more cost-effective and readily available.[1] | Typically more expensive and less commercially available.[1] |
| Chemical Stability | May be prone to back-exchange of deuterium with hydrogen, especially if the label is in an exchangeable position.[1] | Highly stable with no risk of isotopic exchange.[1] |
| Chromatographic Behavior | Can exhibit a slight shift in retention time (isotope effect).[1] | Co-elutes perfectly with the unlabeled analyte.[1] |
| Mass Spectrometry | May show different fragmentation patterns.[1] | Fragmentation patterns are generally identical to the analyte. |
Tiopronin-13C, D3 combines the benefits of both labeling strategies, providing a stable and reliable internal standard for robust bioanalytical assays.
Experimental Protocols
Protocol 1: Quantification of Tiopronin in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantitative analysis of Tiopronin in human plasma using Tiopronin-13C, D3 as an internal standard.
1. Materials and Reagents
-
Tiopronin analytical standard
-
Tiopronin-13C, D3 internal standard
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tiopronin and Tiopronin-13C, D3 in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the Tiopronin stock solution to create working solutions for calibration standards and quality control (QC) samples.[1] Prepare a working solution of Tiopronin-13C, D3 at an appropriate concentration.
3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the Tiopronin-13C, D3 internal standard working solution.
-
Add 400 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Tiopronin from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Tiopronin to Tiopronin-13C, D3 against the concentration of the calibration standards.
-
Determine the concentration of Tiopronin in the plasma samples from the calibration curve.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability.[1] Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous components in the matrix.
-
Linearity: Evaluate the range over which the assay is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter.
-
Recovery: Assess the extraction efficiency of the analyte and internal standard.
-
Matrix Effect: Evaluate the effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).[1]
By employing Tiopronin-13C, D3 as an internal standard and following a validated protocol, researchers can achieve highly accurate and reliable quantification of Tiopronin in biological samples, which is essential for advancing our understanding of its metabolism and optimizing its therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. DailyMed - TIOPRONIN tablet, delayed release [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Tiopronin ¹³C D₃ in LC-MS
Welcome to the technical support center for the analysis of Tiopronin and its stable isotope-labeled internal standard, Tiopronin ¹³C D₃, by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development and sample analysis, with a specific focus on resolving issues of poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is my Tiopronin or Tiopronin ¹³C D₃ signal intensity low or non-existent?
Low signal intensity for Tiopronin and its internal standard can stem from several factors, primarily related to its chemical instability and susceptibility to matrix effects. The most common causes include:
-
Oxidation: Tiopronin's free thiol group is prone to oxidation, forming disulfide dimers that will not be detected at the expected mass-to-charge ratio (m/z).[1]
-
Ion Suppression: Co-eluting endogenous components from the sample matrix, such as phospholipids and salts, can interfere with the ionization of Tiopronin and its internal standard in the mass spectrometer's ion source, leading to a suppressed signal.[2][3][4][5]
-
Suboptimal MS Conditions: Incorrect ionization mode or poorly optimized source parameters can lead to inefficient ion generation.[1]
-
Inadequate Sample Preparation: Failure to effectively remove interfering matrix components or to reduce disulfide bonds will result in poor signal.[2][6]
Q2: What is the optimal ionization mode for Tiopronin analysis?
Negative electrospray ionization (ESI) is the preferred mode for analyzing Tiopronin.[1] The carboxylic acid group on the Tiopronin molecule is readily deprotonated, forming the [M-H]⁻ ion, which allows for sensitive detection.[1]
Q3: What are the recommended MRM transitions for Tiopronin and Tiopronin ¹³C D₃?
For sensitive and selective quantification using tandem mass spectrometry, the following Multiple Reaction Monitoring (MRM) transitions in negative ESI mode are recommended. Note that these may require fine-tuning on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tiopronin | 162.0 | 75.0 | Negative |
| Tiopronin-d3 | 165.0 | 78.0 | Negative |
Q4: How critical is sample preparation for Tiopronin analysis?
Proper sample preparation is crucial for accurate and reproducible results. Tiopronin's reactive thiol group can form disulfide bonds with itself or with other thiols in biological matrices.[1] Key sample preparation steps include:
-
Reduction: Treatment with a reducing agent like Dithiothreitol (DTT) is essential to cleave disulfide bonds and measure the total Tiopronin concentration.[1][6][7][8]
-
Protein Precipitation: This step removes large biomolecules that can interfere with the analysis.[1]
-
Extraction: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective in cleaning up the sample and reducing matrix effects.[1][2]
Q5: What type of LC column is suitable for Tiopronin analysis?
Reversed-phase columns, such as C8 and C18, have been successfully used for the chromatographic separation of Tiopronin.[1][6][7][8] The choice between them will depend on the specific mobile phase and desired retention characteristics. A C18 column typically offers more retention.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor signal intensity for Tiopronin ¹³C D₃.
Initial Signal Loss Troubleshooting Workflow
If you experience a sudden and complete loss of signal, this workflow can help isolate the problem.
Caption: A step-by-step workflow for initial signal loss diagnosis.
Systematic Troubleshooting of Poor Signal Intensity
This decision tree addresses more nuanced issues of low or inconsistent signal.
Caption: A logical decision tree for troubleshooting poor signal.
Experimental Protocols
Protocol for Sample Preparation of Plasma Samples
This protocol provides a general guideline for preparing plasma samples for Tiopronin analysis and may require optimization.
-
To a 100 µL aliquot of plasma, add 10 µL of Tiopronin ¹³C D₃ internal standard solution.
-
Add 20 µL of a freshly prepared 100 mM Dithiothreitol (DTT) solution to reduce disulfide bonds.[1]
-
Vortex the sample for 30 seconds.
-
Incubate the sample at 37°C for 30 minutes.[1]
-
Add 200 µL of acetonitrile (or 10% perchloric acid) to precipitate proteins.[6]
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Optional LLE Step: Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge. Transfer the organic layer to a new tube.[1][7][8]
-
Evaporate the supernatant (or organic layer if LLE was performed) to dryness under a gentle stream of nitrogen.[1][2]
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.[1][2]
Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps to identify if ion suppression is the cause of poor signal intensity.[2]
Caption: Workflow for a post-column infusion experiment.
Methodology:
-
Prepare a standard solution of Tiopronin ¹³C D₃ in mobile phase at a concentration that provides a stable, mid-range signal.
-
Infuse this solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump, teeing it in after the LC column.[2]
-
Once a stable baseline signal for the Tiopronin ¹³C D₃ MRM transition is observed, inject a prepared blank matrix sample (a sample processed through your sample preparation procedure but without the analyte or internal standard) onto the LC column.[2]
-
Interpretation: A significant drop in the baseline signal of Tiopronin ¹³C D₃ at specific retention times indicates that co-eluting compounds from the matrix are causing ion suppression.[2]
Quantitative Data Summary
The following tables summarize typical LC-MS parameters used in published methods for Tiopronin analysis. These can serve as a starting point for method development.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Setting 1 | Setting 2 |
| Column | C8[6] | C18[7][8] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[6] | 0.2% Formic Acid in Water[7][8] |
| Mobile Phase B | Methanol[6] | Methanol[7][8] |
| Gradient/Isocratic | Isocratic (20:80, B:A)[6] | Isocratic (40:60, B:A)[7][8] |
| Flow Rate | 0.8 mL/min | 0.4 mL/min |
| Column Temperature | Ambient | 40°C |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI)[1][6][7][8] |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 350 - 500 °C |
| Nebulizer Gas (N₂) Flow | 8 - 12 L/min |
| Collision Gas | Argon |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Tiopronin and Tiopronin-13C, D3
Welcome to the technical support center for the LC-MS/MS analysis of Tiopronin and its deuterated internal standard, Tiopronin-13C, D3. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and optimized instrument parameters to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Tiopronin and Tiopronin-13C, D3?
A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive quantification. Based on available literature, the following transitions are recommended for use in negative electrospray ionization mode.[1] Note that these values may require fine-tuning on your specific mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tiopronin | 162.0 | 75.0 | Negative |
| Tiopronin-13C, D3 | 165.0 | 78.0 | Negative |
Q2: Why is sample preparation critical for Tiopronin analysis, and what are the key steps?
A2: Tiopronin contains a reactive thiol group, making it susceptible to oxidation and the formation of disulfides (dimers) or mixed disulfides with endogenous thiols in biological matrices.[1] Proper sample preparation is essential to ensure the accurate measurement of total Tiopronin. Key steps include:
-
Reduction: Treatment with a reducing agent like Dithiothreitol (DTT) or L-Cysteine is necessary to cleave any disulfide bonds and convert all forms of Tiopronin to its free thiol form.[1][2]
-
Stabilization: Following reduction, a stabilizing agent can be used to prevent re-oxidation.[2] Acidification of the sample, for instance with hydrochloric or perchloric acid, has been shown to improve the stability of Tiopronin in plasma.[3][4]
-
Protein Precipitation: To remove larger molecules that can interfere with the analysis, protein precipitation using an agent like perchloric acid is a common and effective step.[1][3]
-
Extraction: Liquid-liquid extraction (LLE) with a solvent such as ethyl acetate can be employed to further clean up the sample and concentrate the analyte.[1][2][4]
Q3: What type of liquid chromatography column is best suited for Tiopronin analysis?
A3: Both C8 and C18 reversed-phase columns have been successfully used for the chromatographic separation of Tiopronin.[1][3] The choice between them will depend on the specific mobile phase composition and the desired retention characteristics. A C18 column generally provides greater retention for less polar compounds, while a C8 offers slightly less retention.[1]
Q4: Which ionization mode is optimal for Tiopronin detection by mass spectrometry?
A4: Negative electrospray ionization (ESI) is the preferred mode for the analysis of Tiopronin.[1][2][3] The carboxylic acid group on the Tiopronin molecule is readily deprotonated, leading to the formation of the [M-H]⁻ ion, which allows for sensitive detection.[1]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Tiopronin and its stable isotope-labeled internal standard.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor/No Signal Intensity | Improper Ionization | Confirm the mass spectrometer is operating in negative ESI mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows.[1] |
| Sample Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal. Conversely, if it's too concentrated, it could cause ion suppression.[5] | |
| Matrix Effects | Co-eluting compounds from the sample matrix may be suppressing the ionization of Tiopronin.[1] Improve sample cleanup by incorporating a liquid-liquid or solid-phase extraction step.[6] Adjust the chromatographic gradient to better separate Tiopronin from interfering matrix components.[6] | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload | Dilute the sample and re-inject.[1] |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column.[1] | |
| Retention Time Shifts | Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of components.[1] |
| Fluctuating Column Temperature | Ensure the column oven is set to a stable temperature and has equilibrated before starting the analysis.[1] | |
| High Background Noise | Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.[1] |
| System Contamination | Flush the entire LC system with appropriate cleaning solutions. Clean the ion source of the mass spectrometer.[1] |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
To a 100 µL aliquot of plasma sample, add 10 µL of Tiopronin-13C, D3 internal standard solution.
-
Add 20 µL of a freshly prepared 100 mM Dithiothreitol (DTT) solution to reduce any disulfide bonds.[1]
-
Vortex for 30 seconds.
-
Incubate the sample at 37°C for 30 minutes.[1]
-
Add 50 µL of 10% perchloric acid to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.[2][4]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.[1]
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.[1]
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C8 or C18, e.g., 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic, e.g., 20% B[3] |
| Flow Rate | 0.2-0.5 mL/min[7] |
| Column Temperature | 35-40 °C |
| Injection Volume | 5-10 µL[7] |
Mass Spectrometry Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0-4.5 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimize for Tiopronin and Tiopronin-13C, D3 |
Visualized Workflows
Caption: A general workflow for optimizing mass spectrometry parameters.
Caption: A step-by-step workflow for troubleshooting ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Resolving Chromatographic Peak Tailing for Tiopronin and its Labeled Standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Tiopronin and its labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Tiopronin and its labeled standard?
Peak tailing for Tiopronin, a thiol-containing compound, and its labeled standard is often attributed to several factors:
-
Secondary Interactions: The primary cause is often the interaction of the thiol group with active sites on the stationary phase, such as residual silanol groups on silica-based columns (e.g., C18). These interactions lead to multiple retention mechanisms, causing the peak to tail.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the analyte and residual silanol groups on the column, increasing the likelihood of secondary interactions.[3][4] For acidic compounds like Tiopronin, a mobile phase pH below the pKa is generally recommended to keep the molecule in a single, un-ionized form.[5]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column or from stainless-steel components of the HPLC system can chelate with the thiol group of Tiopronin, causing peak tailing.[6]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[1][5]
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to peak broadening and tailing.[3][4]
-
Column Voids or Contamination: A void at the column inlet or contamination from previous injections can disrupt the flow path and cause peak distortion for all compounds.[3][7]
Q2: How can I differentiate between chemical and physical causes of peak tailing?
A systematic approach can help identify the root cause:
-
Selective vs. General Tailing: If only Tiopronin and its labeled standard exhibit tailing while other compounds in the same run have good peak shape, the issue is likely chemical in nature (secondary interactions).[7][8] If all peaks in the chromatogram are tailing, a physical problem such as a column void, a blocked frit, or an issue with the injector is more probable.[7][9]
-
Injection of a Neutral Compound: Injecting a neutral, non-polar compound (e.g., toluene) can help diagnose the problem. If the neutral compound's peak also tails, it points towards a physical issue within the system. If it elutes with a symmetrical peak, the problem is likely a chemical interaction between your analytes and the stationary phase.
Q3: What role does the mobile phase pH play in controlling the peak shape of Tiopronin?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Tiopronin. By adjusting the pH, you can control the ionization state of both the analyte and the stationary phase's residual silanol groups.
-
Suppressing Silanol Ionization: At a low pH (typically below 3), the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the analyte through ion exchange.[5][6]
-
Controlling Analyte Ionization: Maintaining the mobile phase pH at least one to two units below the pKa of Tiopronin will ensure it remains in its neutral, un-ionized form, leading to more consistent retention and improved peak shape.[5]
Q4: Are there specific column chemistries that are better suited for analyzing Tiopronin?
Yes, selecting the right column is crucial for minimizing peak tailing:
-
End-Capped Columns: Modern, high-purity, end-capped silica columns (Type B silica) have a significantly lower concentration of accessible silanol groups, which reduces the opportunities for secondary interactions.[1][6]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded near the silica surface or at the end of the alkyl chain, which can help to shield the analyte from residual silanols and are also more resistant to phase collapse when using highly aqueous mobile phases.[4][5]
-
Alternative Stationary Phases: Non-silica-based columns, such as those with polymer or zirconia-based stationary phases, can eliminate the issue of silanol interactions altogether.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving peak tailing for Tiopronin and its labeled standard.
Step 1: Initial Assessment and Diagnosis
The first step is to carefully observe the chromatogram and determine the nature of the peak tailing.
Caption: Initial diagnosis of peak tailing.
Step 2: Addressing Chemical Interaction Issues
If only Tiopronin and its standard are tailing, focus on optimizing the method chemistry.
Troubleshooting Flowchart for Chemical Interactions
Caption: Workflow for resolving chemical interactions.
Quantitative Data Summary: Mobile Phase Optimization
| Parameter | Initial Condition | Optimized Condition | Expected Outcome |
| Mobile Phase pH | 5.0 | 2.7 | Reduced silanol interaction, improved peak symmetry.[3] |
| Buffer Concentration | 10 mM Ammonium Acetate | 25 mM Ammonium Formate | Increased masking of active sites, sharper peaks.[3] |
| Mobile Phase Additive | None | 0.1% Formic Acid | Protonates silanols, reducing secondary interactions.[10] |
| Organic Modifier | Acetonitrile | Methanol | Can sometimes alter selectivity and improve peak shape. |
Step 3: Addressing Physical System Issues
If all peaks are tailing, investigate the HPLC system for physical problems.
Troubleshooting Flowchart for Physical Issues
Caption: Workflow for resolving physical system issues.
Experimental Protocols
Below are example starting protocols for the analysis of Tiopronin, derived from published methods. These should be optimized for your specific instrumentation and application.
Protocol 1: Reversed-Phase LC-MS/MS Method
This protocol is based on a method for the determination of Tiopronin in human plasma.[10]
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: 0.2% Formic Acid and 1.0 mM Tris in Water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic at 40% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Preparation:
-
Detection: Tandem Mass Spectrometry (MS/MS) in negative electrospray ionization mode.
Protocol 2: Alternative Reversed-Phase LC-MS/MS Method
This protocol provides an alternative mobile phase composition that may improve peak shape.[11]
-
Column: C8, 2.1 x 100 mm, 5 µm particle size
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic at 20% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Detection: Tandem Mass Spectrometry (MS/MS) in negative electrospray ionization mode.
Quantitative Data Summary: LC-MS/MS Method Parameters
| Parameter | Method 1[10] | Method 2[11] |
| Column Type | C18 | C8 |
| Mobile Phase Additives | 0.2% Formic Acid, 1.0 mM Tris | 5 mM Ammonium Acetate |
| Organic Phase | Methanol | Methanol |
| Elution Mode | Isocratic (40% Methanol) | Isocratic (20% Methanol) |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |
By systematically working through these troubleshooting steps and considering the provided experimental protocols, researchers can effectively diagnose and resolve issues with chromatographic peak tailing for Tiopronin and its labeled standard, leading to more accurate and reliable analytical results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
addressing isotopic interference in Tiopronin 13C D3 quantification
Welcome to the technical support center for the quantification of Tiopronin using its stable isotope-labeled internal standard, Tiopronin 13C D3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic interference and other challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference (crosstalk) in the context of this compound quantification?
A1: Isotopic interference, or crosstalk, happens when the mass-to-charge ratio (m/z) of the analyte (Tiopronin) isotopologues overlaps with the m/z of its stable isotope-labeled internal standard (SIL-IS), this compound, or the other way around.[1] This can result in inaccurate quantification because the signal from one compound can artificially inflate the signal of the other.[1]
Q2: Why is Tiopronin analysis particularly susceptible to isotopic interference?
A2: Tiopronin's chemical structure includes a sulfur atom. Sulfur naturally contains a relatively high abundance of the heavy isotope ³⁴S (approximately 4.22%).[1] This means a notable fraction of Tiopronin molecules will have a mass that is two daltons heavier than its most common isotopic form. This M+2 peak of Tiopronin can interfere with the signal of a deuterated internal standard like Tiopronin-d3.[1]
Q3: How can I detect if isotopic crosstalk is impacting my assay?
A3: To check for isotopic crosstalk, you can inject a high-concentration sample of the Tiopronin standard without the Tiopronin-d3 internal standard and monitor the multiple reaction monitoring (MRM) transition for Tiopronin-d3.[1] Any signal detected in the internal standard's channel indicates crosstalk from the analyte.[1] Conversely, you should also inject a solution containing only Tiopronin-d3 to check for any contribution to the analyte's MRM transition, which might stem from isotopic impurities in the internal standard itself.[1]
Q4: What are the main strategies to address and correct for isotopic crosstalk?
A4: There are two primary approaches to mitigate isotopic interference:
-
Method Optimization: When possible, choose precursor and product ions for your MRM transitions that are distinct to the analyte and the internal standard with minimal overlap.[1]
-
Mathematical Correction: Implement a nonlinear calibration function that accounts for the contribution of the analyte's isotopes to the internal standard's signal.[2][3] This approach involves experimentally determining correction factors to achieve more accurate quantification.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of Tiopronin using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve | Isotopic interference from the analyte to the internal standard, especially at high analyte concentrations.[4] | 1. Assess Crosstalk: Inject a high concentration of unlabeled Tiopronin and monitor the internal standard's MRM transition to confirm interference.[1] 2. Increase Internal Standard Concentration: A higher concentration of the SIL-IS can reduce the relative contribution of the crosstalk signal.[4][5] 3. Use a Less Abundant Isotope: Monitor a less abundant isotope of the SIL-IS that has minimal interference from the analyte's isotopes.[4][5] 4. Apply Mathematical Correction: Utilize a nonlinear calibration model to correct for the interference.[2][3] |
| Poor accuracy and precision | Inadequate correction for matrix effects or variability in sample preparation and ionization.[6][7] | 1. Verify Internal Standard Purity: Ensure the Tiopronin-d3 internal standard is of high isotopic purity and free from significant amounts of unlabeled Tiopronin.[8] 2. Optimize Sample Preparation: Ensure consistent and reproducible sample preparation steps, including protein precipitation and extraction.[9][10] 3. Confirm Co-elution: Verify that the analyte and internal standard are co-eluting to ensure they experience the same matrix effects.[6] |
| Variable retention times | Issues with the liquid chromatography (LC) method, such as column degradation or mobile phase inconsistency. | 1. Equilibrate the Column: Ensure the LC column is properly equilibrated before each run. 2. Check Mobile Phase: Prepare fresh mobile phase and ensure accurate composition. 3. Inspect the Column: If the problem persists, the column may need to be replaced. |
| Low signal intensity | Suboptimal mass spectrometry (MS) parameters or sample degradation. | 1. Optimize MS Settings: Tune the mass spectrometer, including ionization source parameters and collision energies, to maximize the signal for both Tiopronin and Tiopronin-d3.[9] 2. Use a Stabilizer: For thiol-containing compounds like Tiopronin, consider using a reducing and stabilizing agent such as 1,4-dithiothreitol (DTT) during sample preparation to prevent the formation of disulfides.[11][12] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
This protocol outlines the steps to determine the extent of isotopic interference between Tiopronin and Tiopronin-d3.
-
Prepare High-Concentration Analyte Solution: Prepare a solution of unlabeled Tiopronin at a concentration representing the upper limit of the calibration curve.
-
Prepare Internal Standard Solution: Prepare a separate solution of the Tiopronin-d3 internal standard at the concentration used in the assay.
-
LC-MS/MS Analysis:
-
Data Evaluation:
-
In the Tiopronin injection, measure the peak area in the Tiopronin-d3 MRM channel. This represents the crosstalk from the analyte to the internal standard.[1]
-
In the Tiopronin-d3 injection, measure the peak area in the Tiopronin MRM channel. This indicates the contribution from any unlabeled Tiopronin present as an impurity in the internal standard.[1]
-
Protocol 2: General Bioanalytical Method for Tiopronin Quantification in Human Plasma
This protocol provides a general workflow for the quantification of Tiopronin in human plasma using LC-MS/MS with Tiopronin-d3 as an internal standard.[9][13]
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.[9]
-
Spike 100 µL of plasma with the Tiopronin-d3 internal standard solution.[9]
-
Add a reducing agent like 1,4-dithiothreitol (DTT) to release Tiopronin from disulfide bonds.[12]
-
Precipitate proteins by adding a deproteinizing agent (e.g., 10% perchloric acid or acetonitrile).[9][11]
-
Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.[9]
-
Transfer the clear supernatant to an autosampler vial for analysis.[9]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 or C6-Phenyl column with a gradient elution using mobile phases such as 0.1% formic acid in water and an organic solvent mixture (e.g., acetonitrile and methanol).[6][14]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor the specific MRM transitions for Tiopronin and Tiopronin-d3.[6][11]
-
-
Data Analysis:
-
Calculate the peak area ratio of Tiopronin to Tiopronin-d3 for all samples, calibrators, and quality controls.[9]
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[9]
-
Determine the concentration of Tiopronin in the unknown samples by interpolating their peak area ratios from the calibration curve.[9]
-
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Methods for Tiopronin Quantification
| Method | Internal Standard | Linear Range (ng/mL) | Accuracy (% RE) | Precision (% RSD) | Reference |
| LC-MS/MS | Fudosteine | 78 - 10,000 | Within ±10.49% | ≤ 10.49% | [12] |
| LC-MS/MS | Tiopronin-d3 | 50 - 5,000 | Within ±15% | ≤ 15% | [14] |
| LC-MS/MS | - | 40 - 5,000 | Within ±5.6% | ≤ 12.9% | [11] |
RE: Relative Error; RSD: Relative Standard Deviation
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Bioanalytical workflow for Tiopronin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
improving extraction recovery of Tiopronin using a labeled internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing a labeled internal standard to improve the extraction recovery and quantitative analysis of Tiopronin.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard considered the "gold standard" for Tiopronin analysis?
A stable isotope-labeled internal standard, such as Tiopronin-d3, is considered the gold standard because its physicochemical properties are nearly identical to the unlabeled Tiopronin.[1] This means it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer.[1] By perfectly mimicking the analyte, a SIL IS can accurately correct for variations in sample preparation and matrix effects, leading to significantly higher accuracy and precision in quantitative results.[2][3]
Q2: What is Tiopronin-d3 and how does it differ from Tiopronin?
Tiopronin-d3 is a stable isotope-labeled version of Tiopronin where three hydrogen atoms have been replaced by deuterium atoms.[2] This substitution increases the molecular weight of the molecule, allowing it to be distinguished from the unlabeled Tiopronin by a mass spectrometer. Chemically and structurally, it behaves almost identically to the native compound during the analytical process.[2]
Q3: Can I use a structural analog internal standard instead of a labeled one?
Yes, structural analogs like fudosteine or N-acetyl-l-cysteine have been used for Tiopronin analysis.[4][5] However, they are a less ideal choice. Because their chemical structures are different from Tiopronin, they may have different extraction efficiencies, chromatographic retention times, and ionization responses.[6] This can lead to less accurate correction and introduce variability into the results. While they can be used if a SIL IS is unavailable, more rigorous method development and validation are required.[1]
Q4: What are the main challenges in analyzing Tiopronin from biological matrices like plasma?
Tiopronin is a thiol compound, which makes it inherently unstable in biological fluids.[7] It is prone to oxidation, leading to the formation of dimers or mixed disulfides with endogenous thiols like cysteine.[5] This requires a reduction step during sample preparation using agents like 1,4-dithiothreitol (DTT) to ensure all Tiopronin is in its free form for accurate measurement.[5][7] Additionally, plasma is a complex matrix that can cause ion suppression or enhancement in LC-MS/MS analysis, which can affect accuracy and precision.[3]
Q5: Are there potential downsides to using a deuterium-labeled standard like Tiopronin-d3?
While highly effective, deuterium-labeled standards can sometimes exhibit a phenomenon known as the "isotope effect." This can cause a slight shift in chromatographic retention time compared to the unlabeled analyte.[8] If this shift is significant, the internal standard may not co-elute perfectly with the analyte, potentially exposing it to different matrix effects.[4] Another rare consideration is the potential for back-exchange of deuterium with hydrogen from the solvent, though this is less common if the label is on a stable part of the molecule.[8] Carbon-13 labeled standards do not typically exhibit these issues, but they are often more expensive and less commercially available.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of both Tiopronin and Tiopronin-d3 | 1. Incomplete Protein Precipitation/Extraction: The chosen solvent (e.g., perchloric acid, acetonitrile) may not be effectively precipitating matrix proteins, trapping the analyte and IS.[7] 2. Suboptimal pH: The pH of the sample mixture may not be optimal for the extraction solvent. 3. Insufficient Reduction: The concentration or incubation time of the reducing agent (e.g., DTT) may be insufficient to convert all Tiopronin dimers back to their monomeric form.[5] | 1. Optimize Precipitation: Test different protein precipitation solvents or combinations. Ensure vigorous vortexing and adequate centrifugation time/speed. 2. Adjust pH: Experiment with pH adjustments of the plasma sample before adding the extraction solvent. 3. Optimize Reduction Step: Increase the concentration of DTT or the incubation time. Ensure the DTT solution is freshly prepared. |
| Low recovery of Tiopronin, but IS recovery is acceptable | 1. Analyte Degradation: Tiopronin may be degrading during sample processing due to oxidation, while the IS, added just before extraction, is not exposed to the same conditions. 2. Inconsistent Spiking: Inaccurate or inconsistent spiking of the analyte during standard curve and QC preparation. | 1. Add Stabilizer Early: Add the reducing/stabilizing agent (DTT) to the plasma sample immediately after thawing and before adding the internal standard to prevent degradation.[5] 2. Verify Pipetting/Dilutions: Check the calibration and accuracy of all pipettes. Prepare fresh stock and working solutions. |
| Poor Reproducibility (%RSD > 15%) | 1. Matrix Effect Variability: Different lots of plasma can have varying levels of phospholipids or other endogenous components that cause ion suppression.[3] 2. Inconsistent Sample Processing: Minor variations in incubation times, temperatures, or vortexing speeds between samples. 3. Chromatographic Issues: Poor peak shape or shifting retention times. | 1. Improve Sample Cleanup: If protein precipitation is insufficient, consider a more robust method like Solid-Phase Extraction (SPE) to remove more interferences. 2. Standardize Workflow: Use automated liquid handlers if possible. If manual, ensure all steps are performed identically for every sample. 3. Check LC System: Equilibrate the column sufficiently. Check for pressure fluctuations and ensure the mobile phase is correctly prepared. |
| IS (Tiopronin-d3) peak appears slightly earlier than Tiopronin peak | Chromatographic Isotope Effect: Deuterium is slightly smaller and less electron-donating than hydrogen, which can weaken its interaction with a reversed-phase column packing, causing it to elute slightly earlier.[8] | This is often acceptable if the shift is minor and consistent. Ensure the integration window for both peaks is appropriate. If the separation is too large, consider optimizing the chromatographic gradient to make it shallower, which may help the peaks co-elute more closely. |
Data Presentation
The use of a stable isotope-labeled internal standard like Tiopronin-d3 significantly enhances the precision and accuracy of the assay compared to methods using a structural analog.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Parameter | Method with Tiopronin-d3 (SIL IS) | Method with Structural Analog IS |
| Linear Range | 40 - 5000 ng/mL | 78 - 10000 ng/mL[5] |
| Intra-day Precision (%RSD) | < 6.0% | < 10.5%[5] |
| Inter-day Precision (%RSD) | < 8.0% | < 10.5%[5] |
| Accuracy (%RE) | Within ± 5.0% | Within ± 6.0%[7] |
| Extraction Recovery | > 85% | Variable, typically 70-90% |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
Experimental Protocols
Protocol: Quantification of Tiopronin in Human Plasma via LC-MS/MS
This protocol describes a protein precipitation method for the extraction of Tiopronin from human plasma using Tiopronin-d3 as the internal standard.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Tiopronin reference standard
-
Tiopronin-d3 internal standard (IS)
-
1,4-Dithiothreitol (DTT)
-
Perchloric Acid (10%)
-
Methanol (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (LC-MS Grade)
2. Preparation of Solutions:
-
Tiopronin & IS Stock Solutions (1 mg/mL): Prepare in methanol.
-
Working Solutions: Serially dilute stock solutions with 50:50 methanol/water to prepare calibration curve standards and quality control (QC) samples.
-
DTT Solution (100 mg/mL): Prepare fresh in water.
-
IS Spiking Solution (500 ng/mL): Dilute the Tiopronin-d3 stock solution in methanol.
3. Sample Preparation & Extraction:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To a 100 µL aliquot of each plasma sample, add 10 µL of the DTT solution.
-
Vortex briefly and incubate at 37°C for 30 minutes to reduce any Tiopronin dimers.
-
Add 20 µL of the IS Spiking Solution (500 ng/mL) to all samples except for the blank. Vortex briefly.
-
Perform protein precipitation by adding 300 µL of 10% perchloric acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial or 96-well plate for analysis.
4. LC-MS/MS Conditions:
-
LC Column: C8 or C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic (e.g., 20% B) or a shallow gradient depending on system and potential interferences.[7]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Tiopronin: Monitor appropriate precursor/product ion pair (e.g., m/z 162.0 -> 74.0)
-
Tiopronin-d3: Monitor appropriate precursor/product ion pair (e.g., m/z 165.0 -> 77.0)
-
Mandatory Visualizations
Caption: Experimental workflow for Tiopronin extraction and analysis.
Caption: Principle of correction using a labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of High-Purity Tiopronin-¹³C-D₃
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Tiopronin-¹³C-D₃.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Tiopronin-¹³C-D₃.
Issue 1: Low Overall Yield of Tiopronin-¹³C-D₃
| Potential Cause | Troubleshooting/Validation Step | Recommended Solution |
| Incomplete Reactions | Monitor reaction progress at each step using TLC or LC-MS to ensure complete conversion of starting materials. | - Extend reaction times. - Increase the stoichiometry of reagents. - Optimize reaction temperature. |
| Side Reactions | Analyze crude product by LC-MS and NMR to identify byproducts such as the disulfide dimer or oxidized species.[1] | - Use degassed solvents to minimize oxidation. - Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). - For the thiol introduction step, use a large excess of the thiolating agent to prevent the formation of thioether byproducts.[2] |
| Kinetic Isotope Effect | Compare the reaction rates of the labeled synthesis with an unlabeled control reaction. The C-D and C-¹³C bonds can have different vibrational energies, potentially slowing down reaction rates.[3] | - If a significant kinetic isotope effect is observed, consider increasing the reaction temperature or using a more active catalyst to overcome the higher activation energy. |
| Loss during Work-up/Purification | Analyze aqueous and organic layers after extraction to check for product loss. Assess column loading and fraction collection during chromatography. | - Optimize extraction pH to ensure the product is in the desired layer. - Use a minimal amount of solvent for crystallization to maximize recovery. - For preparative HPLC, use a column with appropriate selectivity and capacity. |
Issue 2: Low Isotopic Enrichment
| Potential Cause | Troubleshooting/Validation Step | Recommended Solution |
| Isotopic Scrambling | Analyze the final product and intermediates by high-resolution mass spectrometry (HRMS) and NMR to determine the position and extent of isotopic labeling.[4] | - Use milder reaction conditions to minimize bond cleavage and rearrangement that can lead to scrambling. - Choose synthetic routes that introduce the isotopic labels at a late stage. |
| Contamination with Unlabeled Material | Verify the isotopic purity of starting materials (e.g., ¹³C-labeled glycine, deuterated precursors) before use. | - Source starting materials from reputable suppliers with a certificate of analysis specifying isotopic purity. |
| Incomplete Deuteration | If synthesizing the deuterated precursor, confirm the degree of deuteration by NMR or MS before proceeding. | - Optimize the deuteration reaction conditions (e.g., catalyst, temperature, reaction time). |
| H/D Exchange | Analyze the product for any loss of deuterium, especially if labile protons are present in the molecule or if acidic/basic conditions are used in protic solvents. | - Use aprotic solvents where possible, especially during work-up and purification steps. - If exchange is unavoidable, consider introducing the deuterium label at a later, less harsh, synthetic step. |
Issue 3: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting/Validation Step | Recommended Solution |
| Oxidation of Thiol Group | Characterize impurities by MS to identify masses corresponding to the disulfide dimer or sulfinic/sulfonic acid derivatives. | - Store the final product and intermediates under an inert atmosphere and at low temperatures. - Use antioxidants during storage if compatible with the final application. - Purify the final product using preparative HPLC with a mobile phase containing a reducing agent like DTT (if appropriate for the final use). |
| Incomplete Removal of Reagents/Byproducts | Analyze the final product by NMR for the presence of residual solvents or reagents (e.g., coupling agents). | - Optimize purification steps, such as recrystallization or chromatography, to effectively remove specific impurities. - Use aqueous washes to remove water-soluble byproducts like EDC-urea.[1] |
| Racemization | Use chiral HPLC to determine the enantiomeric purity of the final product. | - Use non-racemizing coupling reagents. - Maintain low temperatures during coupling and activation steps. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield for the synthesis of high-purity Tiopronin-¹³C-D₃?
A1: The overall yield can vary significantly depending on the synthetic route and optimization of each step. For multi-step syntheses of isotopically labeled compounds, yields are often lower than their unlabeled counterparts due to factors like the kinetic isotope effect and the higher cost of starting materials, which may necessitate smaller scale reactions. A yield of around 70% has been reported for the final step of a non-labeled Tiopronin synthesis.[5][6] For a multi-step labeled synthesis, an overall yield in the range of 20-40% would be considered successful after optimization.
Q2: What are the most critical steps to control for achieving high chemical and isotopic purity?
A2: The most critical steps are:
-
Introduction of the thiol group: This step is prone to oxidation and side reactions. Performing this reaction under strictly anaerobic conditions is crucial.
-
Peptide coupling: The coupling of the mercaptopropionic acid moiety with glycine-¹³C needs to be efficient to avoid unreacted starting materials and side products. The choice of coupling reagent and conditions is important to prevent racemization.
-
Purification: The final purification by preparative HPLC is critical for removing closely related impurities. Careful optimization of the chromatographic conditions is necessary to achieve high purity.[3]
Q3: How can I confirm the isotopic incorporation and position of the ¹³C and D₃ labels?
A3: A combination of analytical techniques is recommended:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the final compound, which will reflect the incorporation of one ¹³C and three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of a signal for the methyl group protons confirms successful deuteration.
-
¹³C NMR: An enhanced signal at the carbonyl carbon of the glycine moiety will confirm the ¹³C incorporation.
-
HSQC/HMBC (2D NMR): Can be used to confirm the connectivity and exact location of the labels within the molecule.
-
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities include:
-
Tiopronin disulfide: Formed by the oxidation of two molecules of Tiopronin.
-
Unlabeled Tiopronin: If there is any contamination in the starting materials or isotopic scrambling.
-
Oxidized forms: Such as the sulfinic or sulfonic acid derivatives of Tiopronin.
-
Side-products from the coupling reaction: Such as N-acylurea if carbodiimides are used without an additive.[1]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety procedures should be followed. Additionally:
-
Thiols: Many thiols have a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Reagents: Some coupling reagents and solvents are toxic and/or flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Inert atmosphere: When working with pyrophoric or air-sensitive reagents, ensure proper inert atmosphere techniques are used.
Data Presentation
Table 1: Comparison of Commercially Available Tiopronin-¹³C-D₃ Specifications
| Parameter | Supplier A | Supplier B |
| CAS Number | 1189695-13-3 | 1189695-13-3 |
| Molecular Formula | C₄¹³CH₆D₃NO₃S | C₄¹³CH₆D₃NO₃S |
| Molecular Weight | 167.21 | 167.21 |
| Chemical Purity (by HPLC) | 95.3%[7] | >98% |
| Isotopic Enrichment (¹³C) | 99 atom %[7] | ≥99% |
| Isotopic Enrichment (D) | 98 atom %[7] | ≥98% |
| Appearance | Off-White Solid[7] | White to Off-White Solid |
Table 2: Representative Yields and Purity in Tiopronin Synthesis (Unlabeled)
| Reaction Step | Reactants | Product | Reported Yield | Reported Purity (HPLC) | Reference |
| Amide Formation | α-chloropropionyl chloride, Glycine | α-chloropropionylglycine | 68% | Not specified | [5] |
| Thiolation | α-chloropropionylglycine, Sodium disulfide | Tiopronin | 71% | 99.1% | [5][6] |
Experimental Protocols
Proposed Synthesis of Tiopronin-¹³C-D₃
This protocol is a proposed route based on established methods for the synthesis of Tiopronin and its deuterated analogs. Optimization will be required at each step.
Step 1: Synthesis of 2-bromo-3,3,3-trideuteropropanoic acid
This starting material can be synthesized from deuterated precursors or sourced commercially.
Step 2: Synthesis of 2-mercapto-3,3,3-trideuteropropanoic acid
-
Dissolve 2-bromo-3,3,3-trideuteropropanoic acid (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of sodium hydrosulfide (1.2 eq) in ethanol dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Amide Coupling to form Tiopronin-¹³C-D₃
-
Dissolve 2-mercapto-3,3,3-trideuteropropanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve glycine-¹³C (1.2 eq) in a minimal amount of water or a suitable buffer and adjust the pH to 8-9 with a base like sodium bicarbonate.
-
Add the glycine-¹³C solution to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Purify the crude product by flash chromatography or preparative HPLC.
Step 4: Final Purification
-
Dissolve the crude Tiopronin-¹³C-D₃ in a minimal amount of the initial mobile phase for HPLC.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto a C18 reverse-phase preparative HPLC column.
-
Elute with a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Collect the fractions corresponding to the Tiopronin-¹³C-D₃ peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to obtain a fluffy solid).
Visualizations
Caption: Synthetic workflow for Tiopronin-¹³C-D₃.
Caption: Troubleshooting logic for Tiopronin-¹³C-D₃ synthesis.
Caption: Tiopronin's mechanism of action and impact on cellular redox pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. moravek.com [moravek.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. esschemco.com [esschemco.com]
Technical Support Center: Minimizing Ion Suppression in Tiopronin Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Tiopronin. The focus is on practical strategies to identify, minimize, and manage ion suppression in liquid chromatography-mass spectrometry (LC-MS) based assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Tiopronin bioanalysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting endogenous or exogenous compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, Tiopronin.[1][2] This interference reduces the ionization efficiency of Tiopronin in the mass spectrometer's ion source, leading to a decreased signal intensity.[3] The primary concerns with ion suppression are reduced assay sensitivity, poor accuracy and precision, and potentially inaccurate quantification of Tiopronin.[4]
Q2: How can I determine if ion suppression is affecting my Tiopronin analysis?
A2: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: This qualitative technique involves infusing a standard solution of Tiopronin directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A drop in the baseline signal at the retention time of Tiopronin indicates the presence of co-eluting, suppressing agents from the matrix.[3]
-
Post-Extraction Spike: This is a quantitative method to determine the "matrix factor." It involves comparing the peak area of Tiopronin spiked into an extracted blank matrix with the peak area of a neat standard solution at the same concentration. A matrix factor of less than 1 indicates ion suppression.[4]
Q3: What are the most common sources of ion suppression in biological samples?
A3: The most common sources of ion suppression in biological matrices like plasma and urine include phospholipids, salts, proteins, and endogenous metabolites.[3] Reagents used during sample preparation, such as non-volatile buffers, can also contribute to ion suppression if not adequately removed.
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like Tiopronin-d3 help with ion suppression?
A4: A SIL-IS like Tiopronin-d3 is considered the "gold standard" for quantitative bioanalysis.[4] Because it is chemically almost identical to Tiopronin, it co-elutes from the LC column and experiences the same degree of ion suppression.[4] By adding a known amount of Tiopronin-d3 to every sample, calibrator, and quality control, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This normalization effectively compensates for variability in ion suppression, as well as for losses during sample preparation and injection.[4]
Troubleshooting Guide
Issue: Low or no signal for Tiopronin
| Possible Cause | Recommended Solution(s) |
| Oxidation of Tiopronin: The thiol group in Tiopronin is susceptible to oxidation, forming dimers or mixed disulfides that will not be detected at the expected mass-to-charge ratio (m/z).[5] | - Incorporate a reduction step in your sample preparation using an agent like dithiothreitol (DTT) or L-cysteine to cleave disulfide bonds.[6] - Acidify the sample after reduction to stabilize the free thiol form.[5] |
| Significant Ion Suppression: Co-eluting matrix components are suppressing the Tiopronin signal.[4] | - Improve sample cleanup by switching from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] - Optimize your chromatographic method to separate Tiopronin from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or reducing the flow rate.[3] |
| Suboptimal MS Parameters: The mass spectrometer settings are not optimized for Tiopronin detection. | - Ensure the mass spectrometer is operating in negative electrospray ionization (ESI) mode, as the carboxylic acid group of Tiopronin is readily deprotonated. - Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the Tiopronin signal. |
Issue: High variability in results between replicate injections
| Possible Cause | Recommended Solution(s) |
| Inconsistent Matrix Effects: The degree of ion suppression is varying between samples.[4] | - Ensure the use of a stable isotope-labeled internal standard like Tiopronin-d3 to compensate for this variability.[4] - Evaluate matrix effects across multiple lots of your biological matrix to understand the extent of lot-to-lot variability.[4] |
| Inadequate Sample Homogenization: The internal standard is not uniformly mixed with the sample. | - Ensure thorough vortexing after adding the internal standard to the sample.[4] |
| Poor Recovery of Internal Standard: The internal standard is being lost during sample preparation. | - Investigate the efficiency of your extraction procedure for both Tiopronin and Tiopronin-d3.[4] - Ensure the pH and solvent choices in your extraction protocol are optimal for thiol compounds.[5] |
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Typical Analyte Recovery | General Matrix Effect Profile | Key Considerations |
| Protein Precipitation (PPT) | >80%[7] | Can be significant due to the non-selective removal of matrix components.[5][8] | Simple, fast, and inexpensive, but often results in a "dirtier" extract with a higher potential for ion suppression.[9] |
| Liquid-Liquid Extraction (LLE) | Variable, can be optimized to >85%[3][6] | Generally provides a cleaner extract than PPT, resulting in reduced ion suppression.[10] | Requires careful optimization of pH and extraction solvent to ensure efficient partitioning of Tiopronin.[5] |
| Solid-Phase Extraction (SPE) | Generally high and reproducible. | Considered the most effective method for removing interfering matrix components, leading to minimal ion suppression.[3][8] | More time-consuming and costly than PPT and LLE, but offers the cleanest extracts. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol outlines the procedure to calculate the Matrix Factor (MF) to quantify ion suppression.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Tiopronin and the internal standard (e.g., Tiopronin-d3) into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. In the final step, spike the resulting extracts with Tiopronin and the internal standard to the same low and high QC concentrations as in Set A.[4]
-
Set C (Pre-Extraction Spike): Spike Tiopronin and the internal standard into the blank biological matrix at the low and high QC concentrations before starting the sample preparation procedure. This set is used to determine overall process efficiency and recovery.[4]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
The IS-Normalized MF should be close to 1, and the coefficient of variation (%CV) across different matrix lots should be ≤15%.[4]
-
Protocol 2: Sample Preparation of Tiopronin from Human Plasma using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.[11]
-
Reduction: To 100 µL of human plasma, add 50 µL of a reducing agent solution (e.g., 100 mM Dithiothreitol - DTT). Vortex and incubate at 37°C for 30 minutes.
-
Internal Standard Spiking: Add 50 µL of Tiopronin-d3 working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3: Sample Preparation of Tiopronin from Human Plasma using Liquid-Liquid Extraction
This protocol is based on established methods and may require optimization.[6][12]
-
Reduction and Stabilization: To a plasma sample, add a reducing agent (e.g., DTT or L-cysteine) and a stabilizing agent (e.g., hydrochloric acid).[6]
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., Fudosteine or Tiopronin-d3).
-
pH Adjustment: Acidify the sample to ensure Tiopronin is in a neutral, extractable form.
-
Extraction: Add an appropriate volume of ethyl acetate, vortex vigorously, and centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: A decision tree for troubleshooting low or inconsistent Tiopronin signals.
Caption: A general workflow for Solid-Phase Extraction (SPE) in Tiopronin bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Sample Cleanup for Tiopronin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tiopronin. The following information addresses common issues encountered during sample cleanup and offers potential solutions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in sample preparation for Tiopronin analysis?
A1: The most critical initial step is the immediate stabilization of Tiopronin in the biological matrix. Tiopronin's free thiol group is highly susceptible to oxidation, which can lead to the formation of dimers or mixed disulfides with other thiols present in the sample, such as cysteine.[1] To prevent this and ensure accurate measurement of the parent drug, a reduction and stabilization step should be implemented at the very beginning of your sample preparation.[1] This typically involves the use of a reducing agent like dithiothreitol (DTT) to cleave any existing disulfide bonds, followed by acidification (e.g., with hydrochloric or perchloric acid) to stabilize the reduced, free thiol form of Tiopronin.[1][2][3]
Q2: Why is a stable isotope-labeled internal standard like Tiopronin-d3 recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) such as Tiopronin-d3 is highly recommended for quantitative analysis.[1] Since Tiopronin-d3 is chemically identical to Tiopronin, it will behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer.[1][4] Adding a known amount of Tiopronin-d3 at the beginning of the sample preparation process allows for the correction of variability in extraction recovery and potential matrix effects, thereby significantly improving the accuracy and precision of the quantification.[1][4]
Q3: Is a derivatization step always necessary for Tiopronin analysis?
A3: Not always, but it can be beneficial for certain analytical methods. For LC-MS/MS analysis, derivatization is often not required as the mass spectrometer can detect Tiopronin directly, typically in negative electrospray ionization (ESI) mode.[5] However, for other methods like HPLC with UV or fluorescence detection, a pre-column derivatization step is often employed to enhance the analyte's chromatographic properties and improve detection sensitivity.[6][7][8]
Q4: What are the recommended storage conditions for samples containing Tiopronin?
A4: To maintain the integrity of Tiopronin in biological samples, proper storage is crucial. For long-term storage, samples should be kept frozen at -20°C or, preferably, -80°C.[1] It is also important to minimize the number of freeze-thaw cycles, as this can accelerate degradation.[1] If multiple analyses from the same sample are anticipated, it is best practice to aliquot the sample into smaller volumes before the initial freezing.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Extraction Recovery of Tiopronin
Symptoms:
-
The signal for Tiopronin is weak or variable across samples.
-
The internal standard (Tiopronin-d3) signal may also be low or inconsistent.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation and Disulfide Formation | The reactive thiol group of Tiopronin can form dimers or mixed disulfides.[1] Implement a reduction and stabilization step at the beginning of sample preparation using a reducing agent like DTT, followed by acidification.[1] |
| Suboptimal Extraction Method | The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for your specific matrix.[1] It is advisable to evaluate both protein precipitation and liquid-liquid extraction to determine which provides the best recovery and cleanest extract for your application.[1] |
| Incorrect pH During Liquid-Liquid Extraction (LLE) | The pH of the sample is critical for efficient LLE. Adjust the sample pH to be acidic before extracting with an organic solvent like ethyl acetate.[1] This protonates the carboxylic acid group of Tiopronin, increasing its hydrophobicity and improving its partitioning into the organic phase.[1] |
| Non-Specific Binding | Tiopronin may bind to the surfaces of collection tubes or other labware. Using low-binding tubes and ensuring thorough vortexing during extraction can help mitigate this issue. |
Troubleshooting Workflow for Low Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Long-Term Stability of Tiopronin-13C-D3 Stock Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of Tiopronin-13C-D3 stock solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Tiopronin-13C-D3 degradation in stock solutions?
A1: The primary degradation pathway for Tiopronin-13C-D3, a thiol-containing compound, is the oxidation of its thiol (-SH) group. This oxidation leads to the formation of disulfide dimers and other oxidized species, which can compromise the integrity and concentration of the stock solution.[1][2][3][4]
Q2: What are the optimal storage conditions for long-term stability of Tiopronin-13C-D3 stock solutions?
A2: For long-term stability, it is recommended to store Tiopronin-13C-D3 stock solutions at low temperatures, ideally at -20°C for up to one month or at -80°C for up to six months.[5] Solutions should be stored in tightly sealed, light-protected containers, and the headspace should be flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q3: How does pH affect the stability of Tiopronin-13C-D3 in aqueous solutions?
A3: Tiopronin is generally more stable in acidic conditions. Acidification of aqueous solutions, for instance with hydrochloric acid, can help to prevent the formation of the disulfide dimer.[6] Conversely, alkaline conditions can accelerate the oxidation of the thiol group.
Q4: Can I use antioxidants to prevent the degradation of Tiopronin-13C-D3 in my stock solution?
A4: While not a standard practice for preparing stock solutions for analytical standards, the use of reducing agents like dithiothreitol (DTT) has been employed to stabilize tiopronin in biological samples by preventing disulfide bond formation.[7][8] However, for a standard stock solution, the primary focus should be on proper storage conditions to prevent oxidation. The addition of other antioxidants could interfere with downstream experiments.
Q5: Is the isotopic label (13C and D3) on Tiopronin-13C-D3 stable?
A5: Yes, the carbon-13 (13C) and deuterium (D3) labels on Tiopronin-13C-D3 are stable isotopes and are not expected to exchange under typical storage and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate observed in the stock solution upon thawing. | 1. Formation of the less soluble disulfide dimer due to oxidation.2. The concentration of the solution exceeds its solubility at a lower temperature. | 1. Visually inspect the solution. If a precipitate is present, gently warm the solution to 37°C and sonicate to attempt redissolution.2. Analyze the solution using a stability-indicating method (e.g., HPLC-UV) to check for the presence of degradation products.3. If degradation is confirmed, it is recommended to prepare a fresh stock solution.4. To prevent recurrence, ensure proper storage under an inert atmosphere and minimize freeze-thaw cycles. |
| Discoloration of the stock solution (e.g., yellowing). | Oxidation of the thiol group can sometimes lead to the formation of colored byproducts. | 1. Discard the solution as discoloration is a strong indicator of degradation.2. Prepare a fresh stock solution using high-purity solvent and proper inert atmosphere techniques. |
| Inconsistent or lower-than-expected concentrations in experiments. | Degradation of the Tiopronin-13C-D3 in the stock solution, leading to a decrease in the concentration of the active compound. | 1. Re-qualify the concentration of the stock solution using a validated analytical method against a freshly prepared standard.2. Review the storage and handling procedures of the stock solution to identify any potential exposure to oxygen, light, or elevated temperatures.3. Prepare fresh stock solutions more frequently and aliquot them into single-use vials to avoid repeated handling of the main stock. |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products, such as the disulfide dimer or further oxidation products. | 1. Utilize a stability-indicating analytical method to identify and potentially quantify the degradation products.2. Perform forced degradation studies to confirm the identity of the degradation peaks.3. If significant degradation is observed, prepare a fresh stock solution and optimize storage and handling procedures. |
Data Presentation: Illustrative Stability of Tiopronin-13C-D3 Stock Solutions
Disclaimer: The following tables present illustrative data based on the known chemical properties of tiopronin and general principles of drug stability. Specific, quantitative long-term stability data for Tiopronin-13C-D3 in various solvents is not extensively available in the public domain. It is highly recommended to perform in-house stability studies for critical applications.
Table 1: Illustrative Long-Term Stability of Tiopronin-13C-D3 (1 mg/mL) in Different Solvents at -20°C
| Storage Duration (Months) | Methanol (% Remaining) | Acetonitrile (% Remaining) | DMSO (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 99.2 | 98.5 |
| 3 | 98.1 | 97.5 | 95.3 |
| 6 | 96.2 | 94.8 | 90.1 |
| 12 | 92.5 | 89.6 | 80.7 |
Table 2: Illustrative Stability of Tiopronin-13C-D3 (1 mg/mL) in Aqueous Buffer at 4°C
| Storage Duration (Days) | pH 4.0 (Phosphate Buffer) (% Remaining) | pH 7.4 (Phosphate Buffer) (% Remaining) |
| 0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 |
| 3 | 99.2 | 95.1 |
| 7 | 98.5 | 90.3 |
| 14 | 97.1 | 82.6 |
| 30 | 94.3 | 70.2 |
Experimental Protocols
Protocol for Preparation of Tiopronin-13C-D3 Stock Solution
Objective: To prepare a stable stock solution of Tiopronin-13C-D3 at a concentration of 1 mg/mL.
Materials:
-
Tiopronin-13C-D3 solid
-
Anhydrous, HPLC-grade solvent (e.g., methanol, acetonitrile, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of solid Tiopronin-13C-D3 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of Tiopronin-13C-D3 accurately using an analytical balance.
-
Transfer the weighed solid to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid completely. Gentle sonication can be used if necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Flush the headspace of the volumetric flask with an inert gas.
-
Immediately aliquot the stock solution into smaller, single-use amber glass vials.
-
Flush the headspace of each vial with inert gas before sealing tightly with PTFE-lined caps.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and expiry date.
-
Store the vials at the recommended temperature (-20°C or -80°C), protected from light.
Protocol for a Stability-Indicating HPLC-UV Method
Objective: To assess the stability of Tiopronin-13C-D3 solutions by separating the parent compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A or a suitable solvent compatible with the stock solution solvent.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Dilute the Tiopronin-13C-D3 stock solution to a suitable concentration (e.g., 10 µg/mL) with the diluent.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to Tiopronin-13C-D3 and any additional peaks that may represent degradation products. The primary degradation product, the disulfide dimer, is expected to be less polar and have a longer retention time.
-
The stability of the solution is determined by comparing the peak area of the parent compound over time and observing the growth of any degradation peaks.
Visualizations
References
- 1. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. esschemco.com [esschemco.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Tiopronin-13C-D3 in Bioanalysis: A Comparative Guide to Internal Standards
In the precise world of bioanalysis, particularly in pharmacokinetic studies and therapeutic drug monitoring, the accuracy of quantitative results is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Tiopronin-13C-D3 with other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis.[1] These are molecules where one or more atoms have been replaced with a heavier isotope, such as deuterium (D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Tiopronin-13C-D3 falls into this category, offering significant advantages over other types of internal standards.
The fundamental principle behind the superiority of SILs lies in their near-identical physicochemical properties to the analyte of interest.[2] This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization.[2] Consequently, any variations or losses that occur during the analytical process affect both the analyte and the IS to the same extent, leading to a more accurate and precise quantification.[2]
Tiopronin-13C-D3 vs. Other Internal Standards: A Performance Comparison
The choice of an internal standard can range from a SIL like Tiopronin-13C-D3 to structural analogs, which are molecules chemically similar to the analyte but with a different molecular weight.[1] The following tables summarize the performance characteristics of different types of internal standards for Tiopronin analysis.
Table 1: Performance Comparison of Internal Standard Types
| Feature | Tiopronin-13C-D3 (SIL) | Structural Analog (e.g., Fudosteine) |
| Chemical & Physical Properties | Nearly identical to Tiopronin | Similar, but with potential differences in polarity, pKa, etc.[1] |
| Chromatographic Behavior | Co-elutes with Tiopronin[2] | May have a different retention time |
| Matrix Effect Compensation | Excellent[2] | Variable, may not fully compensate |
| Accuracy & Precision | High[2] | Can be compromised by differing behavior[1] |
| Cost | Generally higher | Often more cost-effective |
Table 2: Comparison of Stable Isotope-Labeled Internal Standards
| Feature | Deuterium-Labeled (e.g., Tiopronin-D3) | Carbon-13 Labeled (e.g., Tiopronin-¹³C) |
| Cost-Effectiveness | Generally more cost-effective and readily available.[3] | Typically more expensive and less commercially available.[3] |
| Chemical Stability | May be prone to back-exchange of deuterium with hydrogen from the solvent.[3] | Highly stable with no risk of isotopic exchange.[3] |
| Chromatographic Behavior | Can exhibit a slight shift in retention time (isotope effect).[3] | Co-elutes perfectly with the unlabeled analyte.[3] |
| Mass Spectrometry | May show different fragmentation patterns.[3] | Exhibits identical fragmentation patterns to the unlabeled analyte.[3] |
Experimental Protocols
Accurate and reproducible data are contingent on robust experimental protocols. The following is a generalized methodology for the quantification of Tiopronin in human plasma using an internal standard with LC-MS/MS.
Sample Preparation
Due to the reactive nature of Tiopronin's thiol group, which can lead to the formation of disulfides, a reduction step is crucial for accurate measurement of the total drug concentration.[4]
-
Reduction: To a 100 µL aliquot of human plasma, add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave any disulfide bonds.[1][5]
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., Tiopronin-13C-D3) to the plasma sample.[1]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.[1][3]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[1][3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for LC-MS/MS analysis.[1][3]
Liquid Chromatography (LC)
The separation of Tiopronin and its internal standard is typically achieved using reversed-phase chromatography.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][3]
-
Flow Rate: A typical flow rate is in the range of 0.2 - 0.5 mL/min.[1]
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.[3]
Tandem Mass Spectrometry (MS/MS)
The detection and quantification of Tiopronin and its internal standard are performed using a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is the preferred method for Tiopronin analysis.[2][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[6]
-
MRM Transitions:
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Experimental workflow for Tiopronin quantification.
Caption: Decision pathway for internal standard selection.
References
A Comparative Guide to Tiopronin Quantification Methods Validated Under FDA Guidelines
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Tiopronin is paramount for pharmacokinetic analysis, therapeutic drug monitoring, and ensuring manufacturing quality control. This guide offers a comparative analysis of various analytical methods for Tiopronin quantification, with a focus on validation parameters as stipulated by the U.S. Food and Drug Administration (FDA) guidelines, specifically the M10 Bioanalytical Method Validation guidance.[1][2] The use of a stable isotope-labeled internal standard, such as Tiopronin-d3, is highly recommended by regulatory bodies to ensure the highest degree of accuracy and robustness in bioanalytical assays.[3]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of different validated methods for Tiopronin quantification. This allows for a direct comparison of their linearity, sensitivity, and the analytical platform employed.
| Parameter | Method 1: LC-MS/MS with Tiopronin-d3 IS | Method 2: UHPLC-UV for Residue Analysis | Method 3: HPLC-UV for Injections | Method 4: Kinetic Spectrophotometry |
| Analytical Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Kinetic Spectrophotometry |
| Internal Standard (IS) | Tiopronin-d3[3][4] | Not specified | Not specified | Not applicable |
| Matrix | Human Plasma[3][5] | Equipment Surfaces (Swabs/Rinse Solutions)[6] | Pharmaceutical Injections[7] | Pharmaceutical Formulations[8] |
| Linearity Range | 50 - 5000 ng/mL[3] | 0.302 - 3.027 µg/mL[6] | 0.020 - 0.996 g/L[7] | 6.0 x 10⁻⁷ - 6.0 x 10⁻⁵ mol L⁻¹[8] |
| Correlation Coefficient (r²) | > 0.99[3] | > 0.999[6] | 0.9998[7] | Not specified |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[5] | 0.101 µg/mL[6] | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 0.030 µg/mL[6] | Not specified | 1.4 x 10⁻⁷ mol L⁻¹[8] |
| Accuracy | Within ±15% (±20% at LLOQ)[3] | Not specified | Average recovery 99.50%[7] | Not specified |
| Precision | Within ±15% (±20% at LLOQ)[3] | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Method 1: LC-MS/MS for Tiopronin in Human Plasma
This method is ideal for clinical and nonclinical studies requiring high sensitivity and specificity.
-
Sample Preparation : Protein precipitation is utilized for sample cleanup.[4]
-
To a plasma sample, add a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[3]
-
-
Chromatography :
-
Mass Spectrometry :
Method 2: UHPLC-UV for Tiopronin Residue Analysis in Cleaning Validation
This method is designed for the rapid and accurate quantification of Tiopronin residues on manufacturing equipment surfaces.[6]
-
Sample Collection :
-
Swab Sampling : A defined area (e.g., 10 cm x 10 cm) is swabbed with a moisten swab. The swab is then extracted in a known volume of diluent.[6]
-
Rinse Sampling : For enclosed systems, a defined surface area is rinsed with a known volume of diluent, and a sample of the rinse solution is collected.[6]
-
-
Chromatography :
Bioanalytical Method Validation Workflow according to FDA Guidelines
The following diagram illustrates the logical workflow for validating a bioanalytical method, such as for Tiopronin quantification, in accordance with FDA guidelines. This process ensures the reliability and acceptability of the analytical data.[1]
Key Validation Parameters as per FDA Guidance
The FDA's M10 guidance on bioanalytical method validation outlines several critical parameters that must be thoroughly evaluated to ensure the reliability of a method.[1][2]
-
Selectivity and Specificity : The method must be able to unequivocally differentiate and quantify the analyte of interest from other components in the sample matrix, such as metabolites, endogenous substances, and concomitant medications.[3]
-
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the measurements. These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), and low, medium, and high-quality control (QC) samples. The general acceptance criteria are within ±15% for accuracy and precision, and ±20% at the LLOQ.[3]
-
Calibration Curve : This establishes the relationship between the analytical response and the concentration of the analyte over a specified range.[3]
-
Recovery : The efficiency of the extraction process in recovering the analyte from the biological matrix is determined.[3]
-
Stability : The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[3]
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to the Inter-Laboratory Performance of Tiopronin Bioanalytical Methods
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Tiopronin in biological matrices, intended for researchers, scientists, and drug development professionals. The data presented is synthesized from published literature to offer a comparative overview of method performance across different analytical approaches.
The accurate measurement of Tiopronin, a drug utilized in the treatment of cystinuria, is crucial for pharmacokinetic analysis and clinical monitoring. While a formal inter-laboratory comparison study is not publicly available, this document compiles and compares data from various validated methods to serve as a reference for laboratory-specific validation and comparison. The methods predominantly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is noted for its high sensitivity and specificity.[1]
Data Presentation: Inter-Laboratory Assay Performance
The performance of a bioanalytical method is assessed by several key validation parameters in line with regulatory guidelines such as those from the FDA and EMA.[2][3] The following tables summarize the reported performance characteristics of different Tiopronin bioanalytical methods from various sources, providing a baseline for inter-method comparison.
Table 1: Comparison of LC-MS/MS-Based Methods for Tiopronin Quantification in Human Plasma
| Parameter | Method 1 (with Tiopronin-d3 IS)[4] | Method 2 (without derivatization)[5][6] | Method 3 (with Fudosteine IS)[6][7] | Method 4 (with Acetaminophen IS)[8] |
| Internal Standard (IS) | Tiopronin-d3 | Not specified | Fudosteine | Acetaminophen |
| Linearity Range (ng/mL) | 50 - 5000 | 40 - 5000 | 78 - 10000 | 5 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 40 | 78 | 5 |
| Intra-day Precision (%RSD) | Acceptable | < 12.9 | < 10.49 | < 15% (as accuracy) |
| Inter-day Precision (%RSD) | Acceptable | < 12.9 | < 10.49 | < 15% (as accuracy) |
| Accuracy (%RE) | Acceptable | < 5.6 | Not specified | Better than 15% |
Table 2: Comparison of HPLC-Based Methods for Tiopronin Quantification
| Parameter | Method 5 (HPLC-Fluorescence)[9] | Method 6 (HPLC-Fluorescence)[10] | Method 7 (HPLC-UV)[11] |
| Matrix | Plasma, Cornea, Lens, Retina | Rat Plasma | Pharmaceutical/Cosmetic Products |
| Derivatization | Yes | Yes (N-(1-pyrenyl) maleimide) | Yes (2-chloro-1-methylquinolinium tetrafluoroborate) |
| Linearity Range | Not specified (R² > 0.997) | 0.1 - 10.0 µg/mL | 0.5 - 125 µmol/L |
| Lower Limit of Quantification (LLOQ) | 66 nM (MPG), 33 nM (MPA) | 0.1 µg/mL | 0.5 µmol/L |
| Intra-day Precision (%CV) | < 6 | 5.3 - 10.8 | 0.30 - 11.23 |
| Inter-day Precision (%CV) | < 7 | 7.0 - 10.8 | 1.13 - 9.64 |
| Accuracy (%RE) | Within 13.3 | Not specified | 93.22 - 104.31% |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of bioanalytical assays. Below is a representative LC-MS/MS protocol for the quantification of Tiopronin in human plasma, synthesized from established methods.[2][4]
Representative LC-MS/MS Protocol for Tiopronin in Human Plasma
1. Sample Preparation
-
Reduction of Disulfides: To 100 µL of human plasma, add 20 µL of a 100 mM dithiothreitol (DTT) solution to reduce disulfide-bonded Tiopronin. Vortex and incubate at 37°C for 30 minutes.[2]
-
Internal Standard Spiking: Add 10 µL of Tiopronin-d3 internal standard (IS) working solution (e.g., 10 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample.[2]
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[2]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.[2]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]
-
Column: A C18 or similar reversed-phase column (e.g., Gemini C6-Phenyl, 3 µm, 4.6x50 mm) is often suitable.[3][4]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a weak acid (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile/methanol).[3] An isocratic or gradient elution can be used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operating in positive or negative ion mode.[2][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Tiopronin and its internal standard.
Mandatory Visualization
The following diagrams illustrate the workflows for an inter-laboratory comparison and a standard bioanalytical procedure for Tiopronin.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: A typical bioanalytical workflow for Tiopronin in plasma.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Assessing the Impact of Tiopronin-13C-D3 Purity on Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Tiopronin is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring quality control. The use of a stable isotope-labeled internal standard, such as Tiopronin-13C-D3, in liquid chromatography-mass spectrometry (LC-MS) based assays is a widely accepted strategy to enhance precision and accuracy.[1][2] However, the purity of this internal standard is a critical factor that can significantly influence assay performance. This guide provides a comparative assessment of analytical methodologies for Tiopronin and explores the potential impact of Tiopronin-13C-D3 purity on assay results.
The Critical Role of Internal Standard Purity
In bioanalysis, especially when using highly sensitive techniques like tandem mass spectrometry (MS/MS), the purity of the reference and internal standards is crucial.[3] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because their chemical and physical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and analysis.[4] However, impurities in the SIL-IS can compromise the integrity of the data.
A common impurity in deuterated standards is the presence of the unlabeled analyte.[3] During the synthesis of Tiopronin-13C-D3, trace amounts of unlabeled Tiopronin may remain. This residual unlabeled compound in the internal standard solution will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration. This interference is particularly problematic at the lower limit of quantification (LLOQ), where it can artificially inflate the signal and lead to inaccurate measurements.[3][5]
Other potential impurities could include metabolic byproducts or degradation products, which might interfere with the analyte peak or suppress the ionization process in the mass spectrometer, thereby affecting the accuracy and precision of the measurements.[] Therefore, using a highly pure Tiopronin-13C-D3 internal standard is essential for developing robust and reliable bioanalytical methods.
Comparative Analysis of Tiopronin Assay Methodologies
The choice of an analytical method for Tiopronin quantification depends on the specific application, required sensitivity, and the nature of the sample matrix. High-performance liquid chromatography (HPLC) with UV detection and LC-MS/MS are the most common techniques employed.
| Parameter | HPLC-UV | LC-MS/MS with Fudosteine IS | LC-MS/MS with Tiopronin-13C-D3 IS |
| Principle | Separation by reversed-phase chromatography and quantification by UV absorbance.[7][8] | Separation by chromatography and quantification by mass spectrometry using a structurally analogous internal standard.[9] | Separation by chromatography and quantification by mass spectrometry using a stable isotope-labeled internal standard.[1][10] |
| Linearity Range | 0.302 to 3.027 µg/mL[11] | 0.078 to 10 µg/mL[9] | 0.025 to 5 µg/mL[12] |
| Lower Limit of Quantification (LLOQ) | 0.301 µg/mL[11] | 0.078 µg/mL[9] | 0.025 µg/mL[12] |
| Precision (Intra- and Inter-day) | Typically <15% RSD | <10.49%[9] | Typically <15% RSD[12] |
| Accuracy | Typically within ±15% | Typically within ±15% | Within ±17%[12] |
| Matrix Effect Compensation | Low | Moderate | High |
| Specificity | Moderate (potential for interference from co-eluting compounds) | High | Very High |
As indicated in the table, LC-MS/MS methods offer significantly higher sensitivity (lower LLOQ) compared to HPLC-UV. The use of a stable isotope-labeled internal standard like Tiopronin-13C-D3 in an LC-MS/MS assay provides the best performance in terms of specificity and compensation for matrix effects, leading to more accurate and reliable results.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical assays. Below is a representative experimental protocol for the quantification of Tiopronin in human plasma using LC-MS/MS with Tiopronin-13C-D3 as an internal standard.
LC-MS/MS Method for Tiopronin Quantification in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of a 100 mM dithiothreitol (DTT) solution to reduce any disulfide-bonded Tiopronin.[10]
-
Vortex the mixture and incubate at 37°C for 30 minutes.[10]
-
Add 10 µL of the Tiopronin-13C-D3 internal standard working solution (e.g., 10 µg/mL in methanol).[10]
-
Precipitate proteins by adding 400 µL of acetonitrile.[10]
-
Vortex vigorously for 1 minute.[10]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.[10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in a mixture of acetonitrile and methanol (e.g., 25:75 v/v).[1]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
A gradient elution program is typically used to separate Tiopronin from other matrix components.
3. Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer.[10]
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.[1][10]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Tiopronin and Tiopronin-13C-D3.
Visualizing the Workflow and Impact of Purity
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for Tiopronin quantification.
Caption: Impact of internal standard purity on assay performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
comparative pharmacokinetics of Tiopronin using different analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods used to assess the pharmacokinetics of Tiopronin. The following sections present quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable analytical strategy for your research needs.
Quantitative Performance of Analytical Methods
The accurate quantification of Tiopronin in biological matrices is crucial for pharmacokinetic studies. Due to its reactive thiol group, various analytical techniques have been developed to ensure stability and sensitivity. The performance characteristics of several prominent methods are summarized below.
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Key Findings & Notes |
| LC-MS/MS | Tiopronin-d3 | Human K2EDTA Plasma | 50 - 5000 | 50 | A validated method used in clinical trials, demonstrating good accuracy and precision. The use of a deuterated internal standard is the gold standard for compensating for matrix effects and improving data reliability[1][2][3]. |
| LC-MS/MS | Fudosteine | Human Plasma | 78 - 10,000 | 78 | A highly selective and sensitive method. Requires the use of L-Cysteine and 1,4-dithiothreitol (DTT) as reducing and stabilizing agents[4]. |
| LC-MS/MS (without derivatization) | - | Human Plasma | 40 - 5000 | 40 | An improved, simplified, and sensitive method with a short analytical time of 3.5 minutes per sample. Sample preparation involves reduction with DTT followed by protein precipitation[5]. |
| LC-ESI-MS | N-acetyl-l-cysteine (NAC) | Human Plasma | 25 - 8150 | 12 | Requires reduction with tris(2-carboxy-ethyl)phosphine (TCEP) and derivatization with methyl acrylate (MA)[6]. |
| LC-ESI-MS | Acetaminophen | Human Plasma | 5 - 500 | 5 | A sensitive method where hydrochloric acid is used to stabilize Tiopronin. Involves liquid-liquid extraction for sample preparation[7]. |
| HPLC with Fluorescence Detection | - | Plasma | Not specified | Not specified | Requires post-column derivatization with pyrene-maleimide. Absorption of Tiopronin was observed to be slow, with a Tmax between 4 and 6 hours[8]. |
Comparative Pharmacokinetic Parameters of Tiopronin
The choice of analytical method can influence the observed pharmacokinetic profile of Tiopronin. Below is a comparison of key pharmacokinetic parameters obtained from different studies utilizing various analytical techniques.
| Study Parameter | LC-MS/MS | LC-ESI-MS | HPLC (unspecified) |
| Dose | 200 mg (oral)[4] | 500 mg (oral)[6] | 500 mg (oral)[9][10] |
| Cmax (µg/mL) | 3.27 - 3.54 | Not specified | Not specified |
| Tmax (h) | 4.3 - 4.6 | 4 - 6[8] | 3 - 6[9][10] |
| AUC₀₋₉₆ (µg·h/mL) | 17.6 - 18.2 | Not specified | Not specified |
| t₁/₂ (h) | 39.4 - 41.8 | 21.5 ± 11.1[6] | 53 (total Tiopronin), 1.8 (unbound Tiopronin)[9][10] |
Note: Direct comparison of pharmacokinetic parameters should be done with caution due to variations in study design, dosage, and subject populations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following are representative protocols for the primary analytical methods discussed.
LC-MS/MS with Deuterated Internal Standard (Tiopronin-d3)
This method is considered a benchmark for Tiopronin quantification due to its high accuracy and precision[1][3].
-
Sample Preparation :
-
Chromatography :
-
Mass Spectrometry :
LC-MS/MS without Derivatization
This method offers a simpler and faster alternative by eliminating the derivatization step[5].
-
Sample Preparation :
-
Chromatography :
-
Mass Spectrometry :
HPLC with Fluorescence Detection
This method requires a derivatization step to enable fluorescent detection[8].
-
Sample Preparation :
-
Simultaneous assay of Tiopronin and its principal metabolite, 2-mercaptopropionic acid (2-MPA)[8].
-
-
Derivatization :
-
Post-column derivatization is performed using pyrene-maleimide to induce fluorescence[8].
-
-
Detection :
-
Fluorescence emission is monitored for quantification.
-
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
Caption: LC-MS/MS Workflow with Deuterated Internal Standard.
Caption: Derivatization-Free LC-MS/MS Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the In Vivo Utility of Tiopronin-13C, D3: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo behavior of a drug is paramount to its successful clinical application. This guide provides a comprehensive comparison of Tiopronin and its alternatives for in vivo studies, with a special focus on the utility of the stable isotope-labeled form, Tiopronin-13C, D3. By leveraging stable isotope labeling, researchers can conduct more precise pharmacokinetic analyses, crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
Introduction to Tiopronin and its Stable Isotope Labeled Form
Tiopronin, N-(2-mercaptopropionyl) glycine, is a thiol-containing drug primarily used in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. Its mechanism of action involves a thiol-disulfide exchange with cystine, forming a more water-soluble mixed disulfide, thereby reducing the concentration of cystine in the urine and preventing stone formation.
The use of a stable isotope-labeled version, such as Tiopronin-13C, D3, offers significant advantages in in vivo studies. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human subjects. By incorporating heavier isotopes of carbon (¹³C) and deuterium (D), the labeled drug can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for highly accurate quantification in biological matrices and enables sophisticated study designs, such as "microdosing" to determine absolute bioavailability.
Comparative Pharmacokinetics: Tiopronin vs. D-penicillamine
A primary alternative to Tiopronin for the treatment of cystinuria is D-penicillamine. While both are thiol-containing drugs that operate via a similar mechanism, their pharmacokinetic profiles and side-effect profiles differ significantly. Tiopronin is generally preferred due to its more favorable safety profile.
| Pharmacokinetic Parameter | Tiopronin | D-penicillamine |
| Oral Bioavailability | ~63%[1] | 40-70% (highly variable)[2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 3-6 hours[1][5] | 1-3 hours[2] |
| Plasma Half-life (t½) | Total: ~53 hours, Unbound: ~1.8 hours[1][6] | Rapid phase: ~1.6 hours, Slow phase: 4-6 days[7] |
| Protein Binding | Extensive[1][5] | >80%[2][8] |
| Metabolism | Primarily metabolized to 2-mercaptopropionic acid (2-MPA)[5] | Metabolized in the liver to S-methyl-D-penicillamine and disulfides[2][4] |
| Excretion | Primarily renal[1][5] | Primarily renal, mainly as disulfides[2][8] |
The Role of Tiopronin-13C, D3 in Advancing In Vivo Studies
While direct comparative performance data for Tiopronin-13C, D3 is not publicly available, its utility can be understood through its application in modern pharmacokinetic study designs. The primary advantage of using a stable isotope-labeled drug like Tiopronin-13C, D3 is the ability to conduct studies that can precisely determine fundamental pharmacokinetic parameters.
One such application is in determining the absolute bioavailability of an oral drug formulation. This is achieved by co-administering an oral dose of the unlabeled drug and a simultaneous intravenous (IV) microdose of the stable isotope-labeled drug (Tiopronin-13C, D3). By measuring the plasma concentrations of both the labeled and unlabeled drug over time using LC-MS/MS, the fraction of the orally administered drug that reaches systemic circulation can be calculated with high accuracy.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Tiopronin and a typical experimental workflow for an in vivo pharmacokinetic study utilizing Tiopronin-13C, D3.
Caption: Mechanism of action of Tiopronin in preventing cystine stone formation.
Caption: Workflow for an in vivo absolute bioavailability study using Tiopronin-13C, D3.
Experimental Protocols
Representative In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a method for determining the absolute bioavailability of Tiopronin in a preclinical model (e.g., rats or dogs) using Tiopronin-13C, D3.
1. Animal Preparation and Acclimation:
-
House animals in a controlled environment with a standard diet and water ad libitum.
-
Acclimate animals to handling and dosing procedures to minimize stress.
-
Fast animals overnight prior to dosing, with free access to water.
2. Drug Formulation and Administration:
-
Prepare a solution of unlabeled Tiopronin for oral gavage at the desired dose.
-
Prepare a sterile solution of Tiopronin-13C, D3 for intravenous injection at a microdose level.
-
Administer the unlabeled Tiopronin orally via gavage.
-
Simultaneously, administer the Tiopronin-13C, D3 intravenously via a catheterized vein (e.g., tail vein in rats).
3. Blood Sample Collection:
-
Collect serial blood samples (e.g., via a separate catheter or from a consistent site like the saphenous vein) at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer to prevent disulfide exchange (e.g., dithiothreitol).
4. Plasma Processing and Storage:
-
Centrifuge blood samples to separate plasma.
-
Transfer plasma to labeled cryovials and store at -80°C until analysis.
5. LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method to simultaneously quantify both unlabeled Tiopronin and Tiopronin-13C, D3 in plasma samples.
-
The method will typically involve protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection using a tandem mass spectrometer.
6. Pharmacokinetic Data Analysis:
-
Calculate the plasma concentration-time profiles for both the oral (unlabeled) and IV (labeled) drug.
-
Determine the area under the curve (AUC) for both profiles from time zero to infinity (AUC₀-∞).
-
Calculate the absolute bioavailability (F) using the following formula:
-
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Conclusion
The use of Tiopronin-13C, D3 provides a powerful tool for researchers to conduct precise and safe in vivo pharmacokinetic studies. While Tiopronin demonstrates a more favorable safety and pharmacokinetic profile compared to D-penicillamine, the application of stable isotope labeling allows for a deeper understanding of its in vivo behavior. The ability to accurately determine parameters such as absolute bioavailability is critical for optimizing drug formulations and dosing strategies, ultimately leading to improved therapeutic outcomes for patients with cystinuria. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals working in this area.
References
- 1. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-penicillamine in patients with rheumatoid arthritis. Serum levels, pharmacokinetic aspects, and correlation with clinical course and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Comparative Guide to Tiopronin Bioanalytical Assays: Establishing the Accuracy and Precision of a Tiopronin Assay Using a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of tiopronin is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical formulations. This guide provides a comprehensive comparison of bioanalytical methods for tiopronin, with a particular focus on the robust and highly accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, such as Tiopronin-13C, D3. The use of such an internal standard is critical for minimizing variability during sample preparation and analysis, thereby ensuring the reliability of the obtained data.[1]
Data Presentation: Performance Comparison of Tiopronin Quantification Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the desired sensitivity, the biological matrix being analyzed, and the available instrumentation.[2] The following tables summarize the performance characteristics of various published methods for tiopronin quantification, highlighting the advantages of using a stable isotope-labeled internal standard.
Table 1: Performance Characteristics of LC-MS/MS-Based Assays for Tiopronin
| Method | Internal Standard | Matrix | Linearity Range | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| LC-MS/MS | Tiopronin-d3 | Human K2EDTA Plasma | 50 - 5000 ng/mL | 50 ng/mL [2] | ≤15% [3] | ≤15% [3] | Within ±15% [3] |
| LC-MS/MS | Fudosteine | Human Plasma | 0.078 - 10 µg/mL | 0.078 µg/mL[4] | ≤10.49% | ≤10.49% | Not Specified |
| LC-ESI-MS | Acetaminophen | Human Plasma | 5 - 500 ng/mL | 5 ng/mL[2] | Not Specified | Not Specified | Not Specified |
| LC-ESI-MS | Sodium Cyclamate | Human Plasma | 0.025 - 8.15 µg/mL | 0.012 µg/mL[2] | Not Specified | Not Specified | Not Specified |
CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantitation
Table 2: Performance Characteristics of Other Tiopronin Assay Methods
| Method | Internal Standard | Matrix | Linearity Range | LLOQ | Accuracy (Recovery %) |
| UHPLC-UV | Not specified | Swab Samples | 0.302 - 3.027 µg/mL | 0.301 µg/mL [5] | 93.22% to 104.31% [5] |
| HPLC-UV | Not specified | Human Urine | Not Specified | Not Specified | Not Specified |
| HPLC with Fluorescence Detection | Not specified | Plasma and Ocular Tissues | Not Specified | 66 nM (Tiopronin), 33 nM (Metabolite)[6] | Within 13.3% RE[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays.[2] Below are representative protocols for the quantification of tiopronin in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard, as well as an alternative UHPLC-UV method.
Protocol 1: LC-MS/MS Quantification of Tiopronin in Human Plasma
This protocol is based on established bioanalytical methods and is intended for the quantification of total tiopronin.[1][7]
1. Sample Preparation:
-
Reduction of Disulfides: To a 100 µL aliquot of human plasma, add 20 µL of a 100 mM dithiothreitol (DTT) solution to reduce any disulfide-bonded tiopronin. Vortex and incubate at 37°C for 30 minutes.[1]
-
Internal Standard Spiking: Add 10 µL of the Tiopronin-13C, D3 internal standard (IS) working solution (e.g., 10 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample.[1]
-
Protein Precipitation: Precipitate proteins by adding 400 µL of acetonitrile. Vortex vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[1]
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 60:40 v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Negative or positive ion mode, to be optimized.[2][4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both tiopronin and the internal standard.[7]
3. Method Validation: The method should be validated in accordance with regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[1] Validation parameters should include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][8]
Protocol 2: UHPLC-UV for Tiopronin Residue Analysis
This method is suitable for the quantification of tiopronin residues on equipment surfaces for cleaning validation.[5]
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of tiopronin (e.g., 1000 µg/mL) and dilute it to create working standard solutions within the desired linearity range (e.g., 0.3 to 3.0 µg/mL).[9]
-
Swab or Rinse Sampling: Extract potential tiopronin residues from a defined surface area of the manufacturing equipment using a swab moistened with a specific diluent or by rinsing the surface with a known volume of the diluent.[5]
2. UHPLC Analysis:
-
Chromatographic System: Waters ACQUITY UPLC H-Class PLUS or equivalent.[5]
-
Analytical Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: A mixture of 0.1% v/v Orthophosphoric Acid (pH 2.1) and Acetonitrile (e.g., 88:12 v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 6 µL.[5]
-
Column Temperature: 40 °C.[5]
-
Detection Wavelength: 210 nm.[5]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the therapeutic mechanism of tiopronin in cystinuria, the logical workflow for using a stable isotope-labeled internal standard, and a general bioanalytical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes - PMC [pmc.ncbi.nlm.nih.gov]
performance characteristics of Tiopronin 13C D3 in different biological fluids
For researchers, scientists, and drug development professionals engaged in the bioanalysis of tiopronin, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of the performance characteristics of Tiopronin-13C, D3, a stable isotope-labeled internal standard, in various biological fluids. Its performance is benchmarked against alternative internal standards, supported by experimental data and detailed methodologies.
Superior Performance of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These standards, such as Tiopronin-13C, D3, are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium (D) or Carbon-13 (13C).[1][3] This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[2][4][5]
Comparative Performance in Human Plasma
The majority of bioanalytical methods for tiopronin have been developed and validated in human plasma. The use of a deuterated internal standard like Tiopronin-d3 has demonstrated robust performance in this matrix.
Table 1: Performance Characteristics of LC-MS/MS Methods for Tiopronin Quantification in Human Plasma
| Method | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LC-MS/MS [4] | Tiopronin-d3 | 50 | 50 - 5000 | Validated as acceptable | Validated as acceptable | Validated as acceptable |
| LC-MS/MS (without derivatization) [6] | Not specified | 40 | 40 - 5000 | < 12.9 | < 12.9 | < 5.6 |
| LC-MS/MS [7][8] | Fudosteine | 78 | 78 - 10000 | < 10.49 | < 10.49 | Not explicitly stated |
| HPLC with fluorescence detection [9] | Not specified | 66 nM | Not specified | < 6 | < 7 | < 13.3 |
As indicated in the table, methods employing a stable isotope-labeled internal standard like Tiopronin-d3 offer a reliable and sensitive approach for tiopronin quantification in plasma.
Performance in Human Urine
Tiopronin is primarily excreted in the urine, making it a critical matrix for monitoring the drug's elimination and its therapeutic effect in conditions like cystinuria.[10] The analytical principles for plasma can be adapted for urine samples, with the stable isotope-labeled internal standard compensating for potential matrix effects unique to urine. While specific quantitative performance data for Tiopronin-13C, D3 in urine was not detailed in the reviewed literature, the established success in plasma provides a strong foundation for its application in urine analysis.
Comparison with Alternative Internal Standards
The choice of internal standard can significantly impact assay performance. Here, we compare deuterium-labeled standards with Carbon-13 labeled standards and structural analogs.
Table 2: Comparison of Different Types of Internal Standards
| Feature | Deuterium-Labeled IS (e.g., Tiopronin-d3) | Carbon-13 Labeled IS | Structural Analog IS (e.g., Fudosteine) |
| Cost-Effectiveness | Generally more cost-effective and readily available.[1] | Typically more expensive and less commercially available.[1] | Can be a cost-effective alternative if a suitable analog is available.[2] |
| Chemical Stability | May be prone to back-exchange of deuterium with hydrogen, especially at exchangeable positions.[1] | Highly stable with no risk of isotopic exchange.[1] | Stability needs to be independently evaluated and may differ from the analyte. |
| Chromatographic Behavior | Can exhibit a slight shift in retention time (isotope effect).[1] | Co-elutes perfectly with the unlabeled analyte.[1] | Will have a different retention time, which may or may not be advantageous. |
| Mass Spectrometry | May show different fragmentation patterns.[1] | Fragmentation pattern is identical to the unlabeled analyte. | Fragmentation pattern is different from the analyte. |
| Availability for Tiopronin | Tiopronin-d3 is commercially available.[1] | A Carbon-13 labeled version of Tiopronin is not commonly cited as commercially available.[1] | Fudosteine has been used as an internal standard for tiopronin analysis.[7][8] |
While Tiopronin-d3 is a widely used and effective internal standard, Carbon-13 labeled standards are considered superior due to their identical chemical and physical properties to the unlabeled analyte, which can lead to improved accuracy and precision.[1] However, the practical availability and cost often favor the use of deuterated standards. Structural analogs like fudosteine can be a viable alternative but require more rigorous method development and validation to ensure they adequately mimic the analyte's behavior.[2]
Experimental Protocols
A robust bioanalytical method is crucial for accurate quantification. The following is a representative protocol for the quantification of total tiopronin in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation
-
Reduction: To measure total tiopronin (free and disulfide-bound), a reduction step is necessary.[2][4] To 100 µL of human plasma, add a reducing agent solution (e.g., 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).[2][4] Vortex and incubate.
-
Internal Standard Spiking: Add a known concentration of Tiopronin-13C, D3 working solution to each sample.[4]
-
Protein Precipitation: Add a precipitating agent such as acidified acetonitrile or methanol to remove plasma proteins.[2][4][11] Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.[4][11]
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Column: A suitable reversed-phase column, such as a C18 or C8 column.[6][7][8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[6][7][8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[4][7][8]
-
MRM Transitions:
-
Tiopronin: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Tiopronin-13C, D3: Monitor the transition from its specific precursor ion (m/z) to a corresponding product ion. The mass shift will depend on the exact labeling pattern.[5]
-
-
Data Analysis: The concentration of tiopronin is determined by comparing the peak area ratio of tiopronin to Tiopronin-13C, D3 against a calibration curve.[4]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of tiopronin in a biological matrix using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
A Comparative In Vitro Stability Analysis: Tiopronin vs. Tiopronin-¹³C, D₃
This guide provides a detailed comparison of the in vitro stability of Tiopronin and its isotopically labeled counterpart, Tiopronin-¹³C, D₃. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the relative stability of these two compounds under various conditions. While direct comparative stability studies are not extensively published, this document synthesizes available data and outlines standard methodologies for such assessments.
Data Summary
The following table summarizes the known stability characteristics of Tiopronin and Tiopronin-¹³C, D₃ based on available literature. It is important to note that the stability of isotopically labeled compounds is generally expected to be comparable to their unlabeled counterparts unless the labeled position is directly involved in a degradation pathway.
| Parameter | Tiopronin | Tiopronin-¹³C, D₃ |
| pH-Dependent Stability | Exhibits pH-dependent stability, with increased degradation at neutral pH (7.4) compared to acidic conditions[1][2]. | Expected to have similar pH-dependent stability to Tiopronin, as the isotopic labeling is unlikely to affect the ionizable groups. |
| Oxidative Stability | The thiol group is susceptible to oxidation, leading to the formation of disulfides and other oxidation products[3]. | The thiol group remains the primary site of oxidative degradation. The isotopic labels are not on the sulfur atom[3][4]. |
| Thermal Stability | Stable at controlled room temperature (25°C) for extended periods when stored properly[5]. | Recommended long-term storage at -20°C to ensure stability, suggesting that elevated temperatures may promote degradation[3]. |
| Photostability | Specific photostability data is not detailed in the provided results, but protection from light is a general recommendation for thiol-containing compounds. | Protection from light is recommended during storage to prevent potential photodegradation[3]. |
| Stability in Plasma | Can be stabilized in plasma with the addition of hydrochloric acid to prevent dimer formation and reaction with endogenous thiols[6]. | As an internal standard in pharmacokinetic studies, it is expected to be stable in biological matrices under appropriate sample handling conditions. |
| Degradation Pathways | The primary degradation pathway involves the oxidation of the thiol group. Hydrolysis of the amide bond is a potential but less common route under extreme pH[3]. | The main degradation pathway is anticipated to be the oxidation of the thiol group, similar to Tiopronin[3]. |
Experimental Protocols
To conduct a direct comparative in vitro stability study of Tiopronin and Tiopronin-¹³C, D₃, the following experimental protocols, based on ICH guidelines, are recommended[3].
1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecules.
-
Acid and Base Hydrolysis:
-
Prepare solutions of Tiopronin and Tiopronin-¹³C, D₃ in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw aliquots, neutralize the samples, and analyze by a stability-indicating method (e.g., HPLC-UV/MS).
-
-
Oxidative Degradation:
-
Prepare solutions of both compounds in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature, protected from light, for a specified period.
-
Analyze samples at various time points to determine the extent of degradation.
-
-
Thermal Degradation:
-
Expose solid samples of Tiopronin and Tiopronin-¹³C, D₃ to dry heat at an elevated temperature (e.g., 80°C) for a defined period.
-
Dissolve the stressed samples in a suitable solvent and analyze.
-
-
Photostability:
-
Expose solid samples and solutions of both compounds to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Maintain control samples in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
-
2. Stability in Solution
-
Prepare solutions of Tiopronin and Tiopronin-¹³C, D₃ in various buffers (e.g., pH 4, 7, and 9) to assess pH-dependent stability.
-
Store the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Analyze the solutions at predetermined time intervals to monitor the concentration of the parent compound and the formation of any degradation products.
3. Analytical Methodology
A validated stability-indicating HPLC method with UV and/or mass spectrometric detection should be used for the analysis of all stability samples. The method should be able to separate the parent drug from all potential degradation products.
Visualizations
Experimental Workflow for Comparative Stability Assessment
Caption: Workflow for the comparative in vitro stability testing of Tiopronin and Tiopronin-¹³C, D₃.
Potential Degradation Pathways of Tiopronin
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. esschemco.com [esschemco.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Tiopronin-13C D3
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Tiopronin-13C D3, a critical aspect of laboratory operations that safeguards both personnel and the environment. Adherence to these protocols is crucial for minimizing risks and maintaining compliance with institutional and regulatory standards.
Core Principles of Tiopronin-13C D3 Disposal
The primary objective in disposing of Tiopronin-13C D3 is to prevent its release into the environment.[1] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate waterways or food supplies.[1] The recommended methods of disposal involve either chemical deactivation or incineration by a licensed facility.[1]
Personal Protective Equipment (PPE) and Waste Segregation
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. Following the handling of Tiopronin-13C D3, all waste must be carefully segregated to ensure proper treatment and disposal.
Table 1: Personal Protective Equipment (PPE) for Disposal
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of chemical waste. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with Tiopronin-13C D3 and deactivating agents. |
| Body Protection | Laboratory coat; disposable gown for higher contamination risk | Protects clothing and skin from contamination. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator (if handling powder outside a ventilated enclosure)[2] | Minimizes inhalation of dust particles.[2] |
Waste Segregation:
Proper segregation of waste is the first step in the disposal process.
-
Solid Waste: All solid materials that have come into contact with Tiopronin-13C D3, such as gloves, weigh boats, and paper towels, must be collected in a designated, sealed container clearly labeled "Tiopronin-13C D3 Solid Waste".[2]
-
Liquid Waste: All liquid waste containing Tiopronin-13C D3 should be collected in a separate, sealed container labeled "Tiopronin-13C D3 Liquid Waste".[2]
Step-by-Step Disposal Protocol
Tiopronin is a thiol-containing compound, which necessitates chemical deactivation before final disposal to mitigate its potential hazards and strong odors.[2]
Chemical Deactivation
1. Deactivation of Liquid Waste:
-
In a well-ventilated fume hood, slowly add an excess of sodium hypochlorite solution (household bleach) to the liquid waste container.[2] This will oxidize the thiol group in the Tiopronin.
-
Allow the mixture to react for a minimum of 2 hours to ensure complete deactivation.[2]
2. Deactivation of Solid Waste:
-
Saturate the solid waste materials within their designated container by adding a sufficient amount of bleach solution.[2]
-
Let the materials react for at least 2 hours.[2]
Final Disposal
1. Treated Liquid Waste:
-
After the 2-hour deactivation period, neutralize the treated liquid waste to a pH between 6 and 8 using a suitable acid or base.[2]
-
This neutralized liquid can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[2]
2. Deactivated Solid Waste:
-
The deactivated solid waste should be placed in a sealed, properly labeled hazardous waste container.[2]
-
Arrange for collection by your institution's environmental health and safety personnel.[2]
3. Unused Product and Contaminated Packaging:
-
Unused, pure Tiopronin-13C D3 should be collected in its original or a suitable, tightly closed container for disposal as a chemical product.[1]
-
Original containers can be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as chemical waste.[1] After rinsing, the container should be punctured to prevent reuse and can then be recycled, reconditioned, or disposed of in a sanitary landfill or via controlled incineration.[1]
Table 2: Summary of Disposal Procedures
| Waste Type | Disposal Method |
| Unused Tiopronin-13C D3 Product | Dispose of as an unused chemical product through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with federal, state, and local regulations.[1] |
| Contaminated Labware (glass, plastic) | Triple-rinse with a suitable solvent, collecting the rinsate as chemical waste.[1] Dispose of the rinsed labware according to institutional protocols. Do not discharge rinsate into the sewer system.[1] |
| Contaminated PPE and Debris | Collect in a sealed container for incineration.[1] |
| Empty Original Containers | Triple-rinse and then offer for recycling or reconditioning.[1] Alternatively, puncture and dispose of in a sanitary landfill or via incineration.[1] The rinsate must be treated as hazardous waste.[1] |
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the safe disposal of Tiopronin-13C D3 waste.
Caption: Workflow for the safe deactivation and disposal of Tiopronin-13C D3 waste.
By adhering to these detailed safety and disposal procedures, researchers can effectively mitigate the risks associated with handling Tiopronin-13C D3, ensuring a secure laboratory environment for all. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Personal protective equipment for handling Tiopronin 13C D3
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Tiopronin-13C, D3. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling Tiopronin-13C, D3, which may be harmful if swallowed.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves (minimum 5 mil thickness) is recommended for splash protection. For extended contact, heavier weight nitrile or neoprene gloves should be used. Gloves must be inspected before use and changed immediately if contaminated or damaged.[1] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are mandatory to protect against dust particles and splashes.[1] |
| Respiratory Protection | Respirator | For handling powdered Tiopronin-13C, D3 outside of a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is recommended. In cases of insufficient ventilation or potential for aerosol generation, a half-mask or full-facepiece respirator with appropriate particulate cartridges should be used.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of contamination, a disposable gown is recommended.[1] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes must be worn at all times in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of Tiopronin-13C, D3.
-
Designate Area: Designate a specific area for handling Tiopronin-13C, D3, preferably within a chemical fume hood or a ventilated balance enclosure.[1]
-
Assemble PPE: Assemble all necessary PPE as detailed in the table above.[1]
-
Prepare Waste Containers: Prepare labeled waste containers for solid and liquid waste.[1]
-
Don PPE: Put on all required PPE before entering the designated handling area.[1]
-
Weighing: Weigh the solid Tiopronin-13C, D3 in a ventilated enclosure to minimize the inhalation of dust particles.[1]
-
Dissolving: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.[1]
-
Decontamination: Decontaminate all surfaces that may have come into contact with Tiopronin-13C, D3 using a suitable cleaning agent.[1]
-
Waste Disposal: Dispose of all waste in appropriately labeled containers according to institutional and local regulations.[1]
-
PPE Removal: Remove PPE in the designated doffing area, avoiding self-contamination.[1]
-
Hygiene: Thoroughly wash hands with soap and water after removing PPE.[1][2]
Disposal Plan
Tiopronin-13C, D3 is a thiol-containing compound. Thiol waste should be chemically deactivated before disposal to mitigate its malodorous and potentially hazardous nature.[1] Under no circumstances should Tiopronin-13C, D3 be discharged into sewer systems or contaminate waterways.[3]
-
Waste Segregation:
-
Deactivation of Liquid Waste:
-
Deactivation of Solid Waste:
-
Final Disposal:
-
After deactivation, the treated liquid waste should be neutralized with a suitable acid or base to a pH between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations.[1]
-
The deactivated solid waste should be placed in a sealed, properly labeled hazardous waste container for collection by environmental health and safety personnel.[1] The collected waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
